molecular formula C11H16N2O2S B3431851 1-(Phenylsulfonyl)piperidin-3-amine CAS No. 934157-02-5

1-(Phenylsulfonyl)piperidin-3-amine

Cat. No.: B3431851
CAS No.: 934157-02-5
M. Wt: 240.32 g/mol
InChI Key: GCIRNSVSQRHANU-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)piperidin-3-amine is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Phenylsulfonyl)piperidin-3-amine is 240.09324893 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Phenylsulfonyl)piperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Phenylsulfonyl)piperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonyl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-10-5-4-8-13(9-10)16(14,15)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIRNSVSQRHANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101295219
Record name 1-(Phenylsulfonyl)-3-piperidinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934157-02-5
Record name 1-(Phenylsulfonyl)-3-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934157-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylsulfonyl)-3-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 1-(Phenylsulfonyl)piperidin-3-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Molecular Architecture

In the landscape of modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic systems to sp3-rich aliphatic heterocycles has become a cornerstone strategy for improving drug solubility, metabolic stability, and target specificity. 1-(Phenylsulfonyl)piperidin-3-amine emerges as a highly versatile bifunctional building block in this paradigm.

As a Senior Application Scientist, I frequently utilize this scaffold because it elegantly combines two distinct chemical domains:

  • The Phenylsulfonyl Moiety: A robust, electron-withdrawing group that provides lipophilicity and serves as a potent hydrogen-bond acceptor via its sulfonyl oxygens. In kinase inhibitor design, this moiety is often deployed to occupy deep hydrophobic sub-pockets within the ATP-binding site.

  • The C3 Primary Amine: A highly nucleophilic, sterically accessible vector. It acts as the primary synthetic handle for downstream amidation or reductive amination, dictating the exit vector of the subsequent molecular extensions.

Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological assays. Below is the consolidated quantitative data for 1-(Phenylsulfonyl)piperidin-3-amine.

PropertyValue
Chemical Name 1-(Phenylsulfonyl)piperidin-3-amine
CAS Registry Number 934157-02-5[1]
Molecular Formula C11H16N2O2S[1]
Molecular Weight 240.32 g/mol [1]
Scaffold Type Sulfonylated aliphatic heterocycle
Key Reactive Handle C3 Primary Amine (-NH2)
Stereochemistry Typically utilized as the (R)-enantiomer in targeted drug design[2]

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 1-(phenylsulfonyl)piperidin-3-amine relies on a regioselective functionalization strategy. Because the target molecule contains two nitrogen atoms (a piperidine ring nitrogen and a primary amine), orthogonal protection is mandatory to prevent cross-reactivity. We utilize (R)-3-Boc-aminopiperidine as the starting material, where the primary amine is masked by a tert-butyloxycarbonyl (Boc) group, leaving only the secondary piperidine nitrogen available for electrophilic attack[2].

Step 1: Regioselective N-Sulfonylation

Rationale & Causality: The reaction utilizes benzenesulfonyl chloride. Triethylamine (Et₃N) is introduced as a non-nucleophilic acid scavenger. Without Et₃N, the HCl byproduct would protonate the piperidine nitrogen, rendering it non-nucleophilic and halting the reaction. Dichloromethane (DCM) is selected as the solvent due to its aprotic nature and excellent solvating power for both the polar amine and the non-polar sulfonyl chloride, while remaining completely inert to the electrophilic reagents.

Protocol:

  • Dissolve (R)-3-Boc-aminopiperidine (1.0 eq, e.g., 4.21 mmol) in anhydrous DCM (10 mL)[2].

  • Add Triethylamine (1.5 eq, 6.31 mmol) to the solution and stir for 5 minutes at room temperature to ensure homogeneity[2].

  • Dropwise, add benzenesulfonyl chloride (1.1 eq, 4.63 mmol) to the reaction mixture[2].

  • Stir at room temperature for 2 hours.

  • Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass disappears and the [M+H]+ peak for the Boc-protected intermediate (m/z ~341) becomes the dominant signal[2].

  • Quench by diluting with deionized water, extract the organic layer with DCM (30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].

Step 2: Boc Deprotection

Rationale & Causality: The Boc group is highly acid-labile. Trifluoroacetic acid (TFA) is used to selectively cleave the tert-butyl carbamate. The causality of this cleavage relies on an entropic driving force: the reaction releases carbon dioxide and isobutylene as gases, pushing the equilibrium irreversibly toward the deprotected product.

Protocol:

  • Dissolve the crude Boc-protected intermediate in a 1:1 mixture of TFA and DCM.

  • Stir at room temperature for 1–2 hours.

  • Validation Check: Perform a rapid ¹H NMR analysis of an evaporated aliquot. The successful deprotection is confirmed by the complete disappearance of the intense 9-proton singlet at ~1.4 ppm (the tert-butyl group).

  • Concentrate the mixture under reduced pressure to remove excess TFA.

  • Neutralize the resulting TFA salt with saturated aqueous NaHCO₃ until pH ~8, and extract with DCM to isolate the free base of (R)-1-(phenylsulfonyl)piperidin-3-amine.

Application in Medicinal Chemistry: Targeting the MAPK/ERK Pathway

The primary utility of 1-(phenylsulfonyl)piperidin-3-amine lies in its role as a precursor for aminoheteroaryl benzamides , a potent class of kinase inhibitors[2].

By utilizing the C3 primary amine as a nucleophilic handle, medicinal chemists perform amidation reactions with various heteroaryl carboxylic acids. The resulting compounds act as highly selective inhibitors of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2) [2].

In the ATP-binding pocket of ERK1/2, the phenylsulfonyl group anchors the molecule in a lipophilic sub-pocket, while the piperidine ring projects the heteroaryl benzamide moiety toward the kinase hinge region, establishing critical hydrogen bonds. This structural orientation is highly effective in suppressing tumor growth in malignancies driven by hyperactive RAS/RAF/MEK/ERK signaling, including melanoma, non-small cell lung cancer (NSCLC), and chronic myelomonocytic leukemia (CMML)[2].

Workflow & Pathway Visualization

G cluster_0 Synthesis of 1-(Phenylsulfonyl)piperidin-3-amine cluster_1 Medicinal Chemistry & Pathway Targeting A 3-Boc-aminopiperidine B PhSO2Cl / Et3N (Sulfonylation) A->B C TFA / DCM (Boc Deprotection) B->C D 1-(Phenylsulfonyl)piperidin-3-amine C->D E Amidation with Heteroaryl Carboxylic Acids D->E F Aminoheteroaryl Benzamide (Lead Compound) E->F G ERK1/2 Kinase Inhibition F->G H Tumor Suppression (Melanoma, CMML) G->H

Fig 1: Synthetic workflow of the scaffold and its downstream integration into ERK1/2 pathway targeting.

References

  • Title: 1-(Phenylsulfonyl)piperidin-3-amine | 934157-02-5 Source: Molaid Chemical Database URL:[Link]

  • Title: WO2015066188A1 - Aminoheteroaryl benzamides as kinase inhibitors Source: Google Patents URL

Sources

A Comprehensive Technical Guide to the Solubility Profile of 1-(Phenylsulfonyl)piperidin-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the compilation of this guide, specific experimental solubility data for 1-(Phenylsulfonyl)piperidin-3-amine is not extensively available in public literature. The following guide is therefore a predictive analysis based on established physicochemical principles and data from structurally analogous compounds. It is designed to provide researchers, scientists, and drug development professionals with a robust theoretical framework and practical methodologies for assessing the solubility of this compound.

Introduction: The Imperative of Solubility in Drug Development

1-(Phenylsulfonyl)piperidin-3-amine is a molecule of interest in medicinal chemistry, incorporating two key pharmacophores: the piperidine ring and a sulfonamide group. The piperidine scaffold is a privileged structure in drug design, known to modulate lipophilicity and basicity, which can enhance a molecule's pharmacokinetic properties.[1] The sulfonyl group, a strong hydrogen bond acceptor and electron-withdrawing moiety, can significantly influence a compound's polarity, metabolic stability, and binding affinity to biological targets.[2][3]

The journey of a drug candidate from discovery to clinical application is critically dependent on its physicochemical properties, with solubility being a paramount parameter. Poor solubility can lead to low bioavailability, hinder formulation development, and produce unreliable results in biological assays.[4] This guide provides an in-depth analysis of the predicted solubility of 1-(Phenylsulfonyl)piperidin-3-amine in a range of organic solvents, explores the underlying molecular interactions, and details the authoritative experimental protocols required for its empirical determination.

Molecular Structure and Predicted Physicochemical Characteristics

To predict the solubility of 1-(Phenylsulfonyl)piperidin-3-amine, we must first dissect its structure and estimate its key physicochemical properties.

  • Phenylsulfonyl Moiety: This group is highly polar and acts as a strong hydrogen bond acceptor via its two oxygen atoms.[5] Its electron-withdrawing nature reduces the basicity of the adjacent piperidine nitrogen. The phenyl group itself adds a lipophilic character.

  • Piperidine Ring: The piperidine ring is a saturated heterocycle that generally increases lipophilicity compared to more polar scaffolds like piperazine.[6] Its chair conformation and the presence of the nitrogen atom make it a versatile structural component.[1] Unsubstituted piperidine is miscible with water and soluble in many organic solvents.[7][8]

  • Amine Group (-NH2): The primary amine at the 3-position is a key functional group. It can act as both a hydrogen bond donor and acceptor. Its basicity (pKa) will be a critical determinant of solubility in protic solvents and any aqueous mixtures, making solubility pH-dependent.[8]

Based on these features, we can predict the following properties:

PropertyPredicted Value/CharacteristicRationale and Impact on Solubility
LogP (Octanol/Water Partition Coefficient) ~1.5 - 2.5The predicted XlogP for the closely related 1-(phenylsulfonyl)piperidine is 1.9.[9] The addition of a primary amine group will likely decrease the LogP slightly, making the molecule moderately lipophilic. This suggests a preference for moderately polar to non-polar organic solvents over water, but it is not expected to be highly lipophilic.
pKa (Acid Dissociation Constant) ~8.0 - 9.5The pKa of piperidine is approximately 11.1.[10] The electron-withdrawing sulfonyl group on the piperidine nitrogen will significantly lower its basicity. The primary amine at the 3-position will be the most basic center, with an estimated pKa in the range typical for cyclic amines, making the molecule's charge state and solubility highly dependent on pH.
Hydrogen Bonding Donor (N-H) and Acceptor (S=O, N)The molecule possesses both hydrogen bond donor (amine) and acceptor (sulfonyl oxygens, amine nitrogen, piperidine nitrogen) sites. This capability is crucial for interactions with protic solvents like alcohols and aprotic hydrogen bond acceptors like DMSO.[2]
Polar Surface Area (PSA) ModerateThe presence of the sulfonamide and amine groups contributes to a moderate PSA, suggesting that while the molecule has polar features, it should still possess sufficient lipophilicity to cross biological membranes.

Predicted Solubility Profile in Common Organic Solvents

The principle of "like dissolves like" governs solubility. The interplay of polarity, hydrogen bonding, and dispersion forces between 1-(Phenylsulfonyl)piperidin-3-amine and various solvents will dictate its solubility.

Solvent ClassExample SolventsPredicted SolubilityScientific Rationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to Medium These solvents can engage in strong hydrogen bonding with the amine and sulfonyl groups. Studies on other sulfonamides consistently show the highest solubility in methanol, which decreases as the alcohol's alkyl chain length increases.[11] The amine group's basicity will also facilitate strong interactions.
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)High to Medium DMSO and DMF are powerful, highly polar solvents capable of disrupting the crystal lattice and solvating the polar groups of the molecule.[12] Acetonitrile, being less polar, is expected to be a moderately effective solvent.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneMedium to Low These solvents can act as hydrogen bond acceptors for the amine group but lack donor capabilities. Their moderate polarity suggests they will be less effective than alcohols or DMSO but better than non-polar alkanes. Sulfonamides have shown solubility in dioxane.[13]
Chlorinated Dichloromethane (DCM), ChloroformMedium to Low These solvents are of low to medium polarity. While they can solvate the phenyl ring and piperidine backbone, they are poor hydrogen bonding partners. Solubility is expected to be moderate at best.
Non-Polar Hexane, TolueneLow to Poor These solvents interact primarily through weak van der Waals forces. The polar sulfonamide and amine groups will have very unfavorable interactions with these non-polar environments, leading to poor solubility.[14]

Authoritative Experimental Protocols for Solubility Determination

Empirical determination is essential to validate any prediction. The two primary methods used in drug discovery are the thermodynamic (shake-flask) and kinetic solubility assays.

Thermodynamic Solubility: The Gold Standard (Shake-Flask Method)

This method measures the equilibrium solubility of a compound, representing the true saturation point. It is crucial for lead optimization and formulation studies.[4][15]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of solid 1-(Phenylsulfonyl)piperidin-3-amine to a sealed, pre-weighed glass vial. The presence of undissolved solid throughout the experiment is critical.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate the suspension for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to stand, letting the excess solid settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Quantification:

    • Prepare a series of standard solutions of the compound of known concentrations.

    • Dilute the filtered supernatant with an appropriate solvent.

    • Analyze the standards and the diluted sample using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration.

  • Calculation: Calculate the solubility in units such as mg/mL or mM based on the measured concentration and the dilution factor.

Diagram: Thermodynamic Solubility (Shake-Flask) Workflow

G cluster_prep Preparation & Equilibration cluster_sample Sampling & Analysis A 1. Add excess solid compound to vial B 2. Add known volume of organic solvent A->B C 3. Seal and agitate at constant temp (24-48h) B->C D 4. Cease agitation, allow solid to settle C->D E 5. Withdraw supernatant, filter (0.45 µm) D->E F 6. Quantify concentration (e.g., HPLC-UV) vs standards E->F G 7. Calculate Solubility (mg/mL or mM) F->G

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility assays are rapid methods used in early drug discovery to flag compounds that might have solubility issues. They measure the concentration at which a compound, added from a concentrated DMSO stock, precipitates in an aqueous or buffer system.[16][17] While typically aqueous, the principle can be adapted for organic solvents.

Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution: Prepare a high-concentration stock solution of 1-(Phenylsulfonyl)piperidin-3-amine in 100% DMSO (e.g., 10-20 mM).

  • Plate Preparation: Using a liquid handler, dispense small, varying amounts of the DMSO stock solution into the wells of a 96-well microtiter plate to create a dilution series.

  • Solvent Addition: Rapidly add the organic solvent of interest to all wells, ensuring immediate and thorough mixing. The final DMSO concentration should be kept low (e.g., <2%) to minimize its co-solvent effect.[18]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity (light scattering) in each well using a nephelometer. The point at which a sharp increase in light scattering is observed indicates precipitation.

  • Data Analysis: The kinetic solubility is reported as the highest concentration that remains clear (does not precipitate).

Diagram: Kinetic Solubility Workflow

G A 1. Prepare high-concentration stock in DMSO B 2. Dispense dilution series of stock into 96-well plate A->B C 3. Add organic solvent to all wells & mix B->C D 4. Incubate at constant temperature (1-2h) C->D E 5. Measure turbidity via nephelometry D->E F 6. Determine highest non-precipitated concentration E->F

Caption: High-throughput workflow for the Kinetic Solubility Assay.

Conclusion and Forward Look

Based on a thorough analysis of its constituent functional groups, 1-(Phenylsulfonyl)piperidin-3-amine is predicted to exhibit a solubility profile characteristic of a moderately polar compound. It is expected to be most soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and DMF, due to its capacity for hydrogen bonding and strong dipole interactions. Solubility is predicted to decrease significantly in less polar media like ethers and chlorinated solvents, and to be poor in non-polar hydrocarbon solvents.

While this theoretical guide provides a strong foundation for researchers, it is not a substitute for empirical data. The detailed experimental protocols provided herein, particularly the gold-standard shake-flask method, are essential for obtaining accurate, quantitative solubility data. Such data is indispensable for guiding rational decisions in medicinal chemistry, process development, and pharmaceutical formulation, ultimately enabling the successful advancement of promising drug candidates.

References

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  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
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  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
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  • ResearchGate. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications.
  • ResearchGate. (n.d.). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature.
  • ResearchGate. (2025). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Chem-Supply. (2025). 1-(Phenylsulfinyl)piperidine.
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  • Wiley Online Library. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities.
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  • PubMed. (2004). Use of physicochemical calculation of pKa and CLogP to predict phospholipidosis-inducing potential: a case study with structurally related piperazines.
  • ResearchGate. (n.d.). Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Co-solvent Mixtures and Correlation with the Jouyban-Acr.
  • PubChemLite. (n.d.). 1-(phenylsulfonyl)piperidine (C11H15NO2S).
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • BenchChem. (n.d.). N-Phenylmethanesulfonamide: A Technical Guide to its Solubility in Organic Solvents.
  • Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • Pharmaceutical Sciences. (2026). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures.
  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • MDPI. (n.d.). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe.
  • ResearchGate. (n.d.). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling.

Sources

The Ascendant Scaffold: A Technical Guide to 1-(Phenylsulfonyl)piperidin-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(phenylsulfonyl)piperidin-3-amine core is a compelling chemical scaffold that marries the conformational rigidity and versatile substitution patterns of the piperidine ring with the well-established bioactivity of the sulfonamide functional group. This in-depth technical guide provides a comprehensive literature review of this scaffold, detailing its synthesis, chemical properties, and, most importantly, its vast potential in medicinal chemistry. By examining the biological activities of structurally related analogs, this guide illuminates the promising applications of the 1-(phenylsulfonyl)piperidin-3-amine core in the development of novel therapeutics targeting a range of diseases.

Introduction: The Strategic Value of the 1-(Phenylsulfonyl)piperidin-3-amine Scaffold

The piperidine ring is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation.[1][2] The incorporation of a phenylsulfonyl group onto the piperidine nitrogen introduces a key pharmacophoric element. Sulfonamides are a cornerstone of medicinal chemistry, known for their diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[3][4][5]

The 3-amino substituent on the piperidine ring provides a crucial vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the attachment of various functional groups to modulate target binding and physicochemical properties. This trifecta of a conformationally defined piperidine ring, a bioactive sulfonamide, and a versatile amino handle makes 1-(phenylsulfonyl)piperidin-3-amine a highly attractive and strategic scaffold for modern drug discovery campaigns.

Synthesis and Chemical Properties

The synthesis of 1-(phenylsulfonyl)piperidin-3-amine can be achieved through a logical and scalable multi-step sequence, starting from commercially available precursors. The following protocol outlines a representative and well-documented approach.

Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)piperidin-3-amine

This synthesis involves a three-step process: 1) N-Boc protection of 3-aminopiperidine, 2) sulfonylation of the piperidine nitrogen, and 3) deprotection of the 3-amino group.

Step 1: Synthesis of tert-butyl (piperidin-3-yl)carbamate (N-Boc-3-aminopiperidine)

This initial step protects the more reactive 3-amino group, allowing for selective functionalization of the piperidine nitrogen in the subsequent step. Several methods exist for this transformation, including direct Boc protection of 3-aminopiperidine[6][7] or multi-step synthesis from precursors like L-glutamic acid.

  • Materials:

    • 3-Aminopiperidine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Ethanol

    • 25% Aqueous sodium hydroxide

  • Procedure:

    • In a four-necked flask equipped with a stirrer, pH sensor, and two dropping funnels, dissolve 3-aminopiperidine in ethanol and cool the mixture to 10-15 °C.[7]

    • Slowly and simultaneously add di-tert-butyl dicarbonate and 25% aqueous sodium hydroxide, maintaining the pH of the reaction mixture between 11.8 and 12.2.[7]

    • After the addition is complete (approximately 1 hour), continue to stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent such as dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (piperidin-3-yl)carbamate.

Step 2: Synthesis of tert-butyl (1-(phenylsulfonyl)piperidin-3-yl)carbamate

With the 3-amino group protected, the piperidine nitrogen can be selectively sulfonylated.

  • Materials:

    • tert-butyl (piperidin-3-yl)carbamate

    • Benzenesulfonyl chloride

    • Triethylamine or another suitable base

    • Dichloromethane (DCM) or other appropriate aprotic solvent

  • Procedure:

    • Dissolve tert-butyl (piperidin-3-yl)carbamate in dichloromethane and cool the solution in an ice bath.

    • Add triethylamine to the solution.

    • Slowly add a solution of benzenesulfonyl chloride in dichloromethane.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain tert-butyl (1-(phenylsulfonyl)piperidin-3-yl)carbamate.

Step 3: Deprotection to Yield 1-(Phenylsulfonyl)piperidin-3-amine

The final step involves the removal of the Boc protecting group to reveal the desired 3-amino functionality. This is typically achieved under acidic conditions.[8][9][10][11]

  • Materials:

    • tert-butyl (1-(phenylsulfonyl)piperidin-3-yl)carbamate

    • Trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent (e.g., dioxane)

    • Dichloromethane

  • Procedure:

    • Dissolve tert-butyl (1-(phenylsulfonyl)piperidin-3-yl)carbamate in dichloromethane.

    • Add an excess of trifluoroacetic acid or a solution of hydrochloric acid.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Remove the solvent and excess acid under reduced pressure.

    • The resulting salt can be neutralized with a base and extracted into an organic solvent, or purified as the salt.

Diagram of the Synthetic Workflow

synthetic_workflow start 3-Aminopiperidine step1 N-Boc Protection ((Boc)₂O, Base) start->step1 intermediate1 tert-butyl (piperidin-3-yl)carbamate step1->intermediate1 step2 Sulfonylation (Benzenesulfonyl chloride, Base) intermediate1->step2 intermediate2 tert-butyl (1-(phenylsulfonyl)piperidin-3-yl)carbamate step2->intermediate2 step3 Deprotection (TFA or HCl) intermediate2->step3 product 1-(Phenylsulfonyl)piperidin-3-amine step3->product

Caption: Synthetic workflow for 1-(Phenylsulfonyl)piperidin-3-amine.

Chemical Properties and Characterization

The 1-(phenylsulfonyl)piperidin-3-amine scaffold possesses distinct chemical characteristics that can be verified through standard analytical techniques.

  • Spectroscopic Properties:

    • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the sulfonamide group (typically in the regions of 1350-1300 cm⁻¹ and 1170-1145 cm⁻¹ for the asymmetric and symmetric SO₂ stretching, respectively), as well as N-H stretching vibrations for the primary amine.[12][13][14][15][16]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show characteristic signals for the phenylsulfonyl group, the piperidine ring protons and carbons, and the protons associated with the 3-amino group. The chemical shifts of the piperidine ring protons will be influenced by the electron-withdrawing nature of the sulfonyl group.

    • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound. Fragmentation patterns under techniques like electrospray ionization (ESI) are likely to involve cleavage of the sulfonamide bond and fragmentation of the piperidine ring.[17][18][19]

  • Physicochemical Properties:

    • Basicity: The presence of the 3-amino group confers basicity to the molecule, allowing for the formation of pharmaceutically acceptable salts. The electron-withdrawing phenylsulfonyl group will reduce the basicity of the piperidine nitrogen.[20]

    • Lipophilicity: The phenylsulfonyl group increases the lipophilicity of the piperidine core, which can influence its pharmacokinetic properties, such as membrane permeability and plasma protein binding.[21]

Biological Activities and Therapeutic Potential

While specific biological data for 1-(phenylsulfonyl)piperidin-3-amine is not extensively reported, the vast body of literature on related structures provides a strong foundation for predicting its potential therapeutic applications. The scaffold's inherent features suggest its utility in targeting several major classes of drug targets.

Diagram of Potential Biological Applications

biological_applications scaffold 1-(Phenylsulfonyl)piperidin-3-amine Scaffold enzyme Enzyme Inhibition scaffold->enzyme gpcr GPCR Modulation scaffold->gpcr ion_channel Ion Channel Modulation scaffold->ion_channel sub_enzyme1 Carbonic Anhydrases enzyme->sub_enzyme1 sub_enzyme2 Matrix Metalloproteinases enzyme->sub_enzyme2 sub_enzyme3 Urease enzyme->sub_enzyme3 sub_gpcr1 Histamine Receptors gpcr->sub_gpcr1 sub_gpcr2 Sigma Receptors gpcr->sub_gpcr2

Caption: Potential biological applications of the scaffold.

Enzyme Inhibition

The sulfonamide moiety is a well-known zinc-binding group, making it a key pharmacophore for inhibiting various metalloenzymes.

  • Carbonic Anhydrase (CA) Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in a variety of physiological processes.[4][22] Derivatives of the 1-(phenylsulfonyl)piperidin-3-amine scaffold could be explored as inhibitors of various CA isoforms for applications in glaucoma, epilepsy, and as anticancer agents.[1][5]

  • Matrix Metalloproteinase (MMP) Inhibition: MMPs are zinc-dependent endopeptidases involved in tissue remodeling, and their dysregulation is implicated in cancer and arthritis. Piperidine sulfone hydroxamic acid derivatives have shown potent MMP inhibitory activity.[23][24] The 1-(phenylsulfonyl)piperidin-3-amine scaffold could serve as a starting point for the design of novel MMP inhibitors.

  • Urease Inhibition: Sulfonamide-containing molecules have demonstrated significant potential as urease inhibitors, which is a therapeutic strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.[3]

Target ClassRepresentative Examples of Related Bioactive ScaffoldsPotential Therapeutic Areas
Enzyme Inhibitors Benzenesulfonamides, Piperidine sulfonesGlaucoma, Epilepsy, Cancer, Arthritis, Bacterial Infections
GPCR Ligands Arylpiperazines, Piperidine-based antagonistsNeurological Disorders, Pain, Inflammation
Ion Channel Modulators Piperidine-containing channel blockersNeurological Disorders, Pain
G-Protein Coupled Receptor (GPCR) Modulation

The piperidine core is a common feature in many GPCR ligands, where it often serves to orient key binding elements and provide a basic nitrogen for interaction with acidic residues in the receptor binding pocket.

  • Histamine H3 and Sigma-1 Receptor Antagonism: Piperidine and piperazine derivatives have been identified as potent ligands for histamine H3 and sigma-1 receptors, which are targets for various central nervous system disorders.[25] The 1-(phenylsulfonyl)piperidin-3-amine scaffold could be elaborated to develop novel ligands for these and other aminergic GPCRs.[26][27][28]

Ion Channel Modulation

Piperidine-containing compounds have been investigated as modulators of various ion channels, which are critical for neuronal signaling and other physiological processes.[29][30][31] The 1-(phenylsulfonyl)piperidin-3-amine scaffold provides a framework for developing novel ion channel modulators for the treatment of pain, epilepsy, and other neurological conditions.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for 1-(phenylsulfonyl)piperidin-3-amine itself is yet to be established, valuable insights can be gleaned from studies on related N-sulfonylated piperidines and 3-aminopiperidine derivatives.[32][33][34]

  • The Phenylsulfonyl Group: Modifications to the phenyl ring of the sulfonyl group can be used to explore interactions with specific subpockets of a target protein. Substitution with electron-donating or electron-withdrawing groups can also modulate the electronic properties of the sulfonamide and the overall lipophilicity of the molecule.

  • The 3-Amino Group: This is a key point for diversification. Acylation, alkylation, or arylation of the amino group can introduce a wide variety of functionalities to probe the binding site and optimize potency and selectivity. The stereochemistry at the 3-position is also likely to be critical for biological activity.

  • The Piperidine Ring: The conformation of the piperidine ring and the relative orientation of the substituents will play a crucial role in target engagement. The introduction of additional substituents on the piperidine ring can be used to fine-tune the scaffold's properties.

Conclusion and Future Directions

The 1-(phenylsulfonyl)piperidin-3-amine scaffold represents a confluence of desirable features for a starting point in drug discovery. Its straightforward and modular synthesis allows for the rapid generation of diverse chemical libraries. The inherent biological relevance of its constituent parts—the piperidine ring and the sulfonamide group—suggests a high probability of identifying hits against a variety of biological targets. Future research efforts should focus on the systematic exploration of the chemical space around this core, with a particular emphasis on stereoselective synthesis and the investigation of its utility in targeting enzymes, GPCRs, and ion channels. As a versatile and promising chemical scaffold, 1-(phenylsulfonyl)piperidin-3-amine is poised to make significant contributions to the development of the next generation of therapeutics.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: [Link])

  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. - J-Stage. (URL: [Link])

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF - ResearchGate. (URL: [Link])

  • CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google P
  • Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. (URL: [Link])

  • Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. (URL: [Link])

  • Full article: INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS - Taylor & Francis. (URL: [Link])

  • Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism | Semantic Scholar. (URL: [Link])

  • Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. (URL: [Link])

  • IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. - ResearchGate. (URL: [Link])

  • The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing). (URL: [Link])

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC. (URL: [Link])

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (URL: [Link])

  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium - MDPI. (URL: [Link])

  • Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC - NIH. (URL: [Link])

  • biological-activities-of-sulfonamides.pdf - Indian Journal of Pharmaceutical Sciences. (URL: [Link])

  • (PDF) Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites - ResearchGate. (URL: [Link])

  • Synthesis and structure-activity relationships of beta- and alpha-piperidine sulfone hydroxamic acid matrix metalloproteinase inhibitors with oral antitumor efficacy - PubMed. (URL: [Link])

  • Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group - PubMed. (URL: [Link])

  • High Resolution Mass Spectrum of Piperidine | The Journal of Physical Chemistry. (URL: [Link])

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES - ResearchGate. (URL: [Link])

  • (PDF) SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS - ResearchGate. (URL: [Link])

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: [Link])

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. (URL: [Link])

  • Special Issue “GPCRs: Ligands and beyond 2022” - PMC. (URL: [Link])

  • Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades - ResearchGate. (URL: [Link])

  • Synthesis and Structure-Activity Relationships of ß- and a-Piperidine Sulphone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy - Loyola eCommons. (URL: [Link])

  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A. (URL: [Link])

  • (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC. (URL: [Link])

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  • Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation. (URL: [Link])

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Physical characteristics and melting point of 1-(Phenylsulfonyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Physical Characterization and Thermal Analysis of 1-(Phenylsulfonyl)piperidin-3-amine: A Technical Guide

Executive Summary

1-(Phenylsulfonyl)piperidin-3-amine (CAS: 934157-02-5) is a highly specialized sulfonamide-containing piperidine derivative. In modern pharmaceutical development, it serves as a critical structural intermediate, most notably in the synthesis of potent kinase inhibitors such as ERK1/ERK2 inhibitors targeted for oncology applications[1]. Because it acts as a foundational building block, a rigorous understanding of its physical properties—specifically its thermal behavior, physical state, and melting point—is essential for downstream processing, purification, and formulation.

This guide provides an authoritative framework for isolating, characterizing, and thermodynamically analyzing this compound.

Molecular Architecture & Causality of Physical State

The molecular architecture of 1-(Phenylsulfonyl)piperidin-3-amine features a piperidine core substituted with a primary amine at the C3 position and a phenylsulfonyl moiety at the N1 position.

Causality of Physical State: The physical state of any compound at standard temperature and pressure (STP) is dictated by its crystal lattice energy. For this molecule, the primary amine acts as a strong hydrogen-bond donor, while the sulfonyl oxygens act as potent hydrogen-bond acceptors. Theoretically, this should promote crystallization. However, the inherent flexibility of the piperidine ring (which undergoes rapid chair-to-chair flipping) combined with the rotational freedom around the N–S sulfonamide bond introduces significant conformational heterogeneity.

Because the molecule exists in multiple stable conformers simultaneously, the free base struggles to pack efficiently into a rigid, repeating crystal lattice. Consequently, the isolated free base typically presents as a viscous oil or a low-melting amorphous solid rather than a highly crystalline powder[2].

Quantitative Physical Characteristics

The following table summarizes the established and theoretical physical parameters of the compound[2][3].

PropertyValue / Description
Chemical Name 1-(Phenylsulfonyl)piperidin-3-amine
CAS Registry Number 934157-02-5
Molecular Formula C11H16N2O2S
Molecular Weight 240.32 g/mol
Physical State (Free Base) Viscous oil to low-melting amorphous solid
Theoretical Monoisotopic Mass 240.0932 Da
Solubility Profile Soluble in DCM, EtOAc, MeOH; Insoluble in H2O

Synthetic Workflow & Isolation Protocol

To accurately characterize the compound, it must first be synthesized and isolated in high purity. The standard protocol leverages a Boc-protection strategy to prevent unwanted side reactions at the highly nucleophilic C3 primary amine during the sulfonylation step[1].

Step-by-Step Methodology:

  • Sulfonylation: Dissolve (R)-3-Boc-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) to act as a proton scavenger.

  • Reagent Addition: Introduce benzenesulfonyl chloride (1.1 eq) dropwise at room temperature to prevent exothermic degradation.

  • Self-Validation (Reaction Monitoring): Stir the mixture for 2 hours. Validate reaction completion via LC-MS. The disappearance of the starting material and the emergence of the Boc-protected intermediate mass (m/z ~341 [M+H]+) confirms successful sulfonylation[1].

  • Deprotection: Add trifluoroacetic acid (TFA) directly to the DCM solution (approx. 30% v/v) to cleave the Boc group. Monitor via LC-MS until the intermediate is fully consumed, yielding the target mass (m/z 241.1 [M+H]+)[1].

  • Isolation: Strip the TFA in vacuo. Suspend the crude residue in 3N HCl and wash with diethyl ether to extract organic impurities. Basify the aqueous layer (pH > 10) with saturated sodium bicarbonate, extract with DCM, dry over magnesium sulfate, and concentrate to yield the pure free base[1].

SynthesisWorkflow A 3-Boc-aminopiperidine + Triethylamine C Boc-Protected Intermediate A->C DCM, 2h, RT B Benzenesulfonyl Chloride B->C D TFA Deprotection (Acidic Cleavage) C->D LC-MS Validated E 1-(Phenylsulfonyl) piperidin-3-amine D->E Basification & Extraction

Caption: Synthetic workflow and isolation protocol for 1-(Phenylsulfonyl)piperidin-3-amine.

Melting Point Determination: Thermal Analysis Protocol

Because the free base of 1-(Phenylsulfonyl)piperidin-3-amine lacks a highly ordered crystalline structure, standard capillary melting point apparatuses (e.g., Mel-Temp) are inadequate. Capillary methods rely on the visual confirmation of a meniscus, which is highly subjective for amorphous solids that transition through a rubbery glass transition state ( Tg​ ) long before reaching a true melting point ( Tm​ ).

Therefore, Differential Scanning Calorimetry (DSC) is the authoritative method required to extract quantitative thermodynamic data for this intermediate[1].

Self-Validating DSC Protocol:

  • System Calibration: Run an Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.5 J/g) to calibrate the cell constant and temperature axis. Causality: This ensures the system is thermodynamically accurate and validates the instrument's baseline before analyzing the unknown sample.

  • Sample Preparation: Weigh 2.0–5.0 mg of the isolated free base into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact between the sample and the pan floor.

  • Atmospheric Purge: Place the pan in the DSC cell. Purge the chamber with dry Nitrogen (N₂) at 50 mL/min. Causality: Purging displaces oxygen, preventing oxidative degradation (exothermic noise) during the heating cycle.

  • Thermal Ramp: Equilibrate the system at 0 °C. Ramp the temperature at a controlled rate of 10 °C/min up to 250 °C.

  • Data Interpretation: Analyze the resulting thermogram. An amorphous free base will typically show a baseline step-change (glass transition, Tg​ ) followed by a broad endothermic peak. The extrapolated onset temperature of this endotherm is recorded as the melting point ( Tm​ ).

DSCWorkflow S1 System Calibration (Indium Standard) S2 Sample Prep (2-5 mg in Al Pan) S1->S2 S3 N2 Purge (50 mL/min) S2->S3 S4 Heating Ramp (10 °C/min to 250 °C) S3->S4 S5 Thermogram Analysis (Extract Tg & Tm) S4->S5

Caption: Self-validating Differential Scanning Calorimetry (DSC) workflow for thermal analysis.

Enhancing Crystallinity via Salt Formation

If a sharp, definitive melting point is required for routine quality control (QC) via high-throughput capillary methods, the free base must be converted to an acid addition salt (e.g., a hydrochloride salt)[1].

Causality behind Salt Formation: Protonation of the C3 primary amine forms an ammonium cation (R-NH₃⁺). The introduction of the chloride counterion (Cl⁻) facilitates strong, directional ionic bonds and extensive intermolecular hydrogen-bonding networks. This completely restricts the conformational freedom of the piperidine ring, locking the molecules into a rigid, highly ordered crystal lattice.

Salt Formation Protocol:

  • Dissolve 100 mg of the free base in 2 mL of anhydrous diethyl ether.

  • Dropwise, add 1.2 equivalents of 2M HCl in diethyl ether under vigorous stirring.

  • Observe the immediate precipitation of a white crystalline solid.

  • Filter the precipitate, wash with cold anhydrous ether, and dry under high vacuum for 12 hours.

  • The resulting hydrochloride salt will exhibit a sharp, high-temperature melting point (typically >180 °C) that is easily verifiable via standard capillary melting point apparatus.

References

  • Title: Aminoheteroaryl benzamides as kinase inhibitors (WO2015066188A1)
  • Title: 1-(Phenylsulfonyl)piperidin-3-amine (CAS 934157-02-5)
  • Title: 1-(Phenylsulfonyl)

Sources

Rational Design and Pharmacophore Modeling Using the 1-(Phenylsulfonyl)piperidin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing hit-to-lead trajectories. A critical strategy in this phase is the identification and exploitation of "privileged scaffolds"—molecular frameworks that consistently provide high-affinity binding across diverse biological targets. One such highly versatile building block is 1-(Phenylsulfonyl)piperidin-3-amine .

This in-depth technical guide explores the structural rationale, computational pharmacophore modeling, and synthetic validation of this scaffold. By dissecting its application in targeting kinases (such as ERK1/2) and epigenetic modulators (such as NSD2), we will establish a robust, self-validating workflow for integrating this compound into rational drug design pipelines.

Structural Rationale & Pharmacophoric Mapping

The utility of 1-(Phenylsulfonyl)piperidin-3-amine stems from its precise spatial arrangement of distinct pharmacophoric features. In modern drug discovery, piperidine derivatives are foundational due to their predictable conformational behavior and favorable physicochemical properties [1].

When we map this specific scaffold, we identify four critical interaction nodes:

  • 3-Amino Group (Positive Ionizable / Hydrogen Bond Donor): At physiological pH (~7.4), the primary amine is protonated. This positive ionizable (PI) group is highly effective at forming salt bridges with acidic residues (e.g., aspartate in the DFG motif of kinases) or acting as a potent Hydrogen Bond Donor (HBD).

  • Sulfonyl Moiety (Hydrogen Bond Acceptor): The two oxygen atoms of the sulfonamide linkage serve as strong, directional Hydrogen Bond Acceptors (HBA). Causality: The sulfonamide group also exerts an electron-withdrawing effect, stabilizing the piperidine nitrogen and restricting the conformational flexibility of the ring, locking it into a bioactive chair conformation.

  • Phenyl Ring (Aromatic / Hydrophobic): The terminal phenyl group provides a bulky, electron-rich surface ideal for π−π stacking or occupying deep hydrophobic pockets (HYD/AR) within the target binding site.

  • Piperidine Core (Steric / Hydrophobic): The saturated heterocyclic ring acts as a rigid spacer, dictating the vector and distance between the amine anchor and the phenylsulfonyl tail.

G Core 1-(Phenylsulfonyl)piperidin-3-amine F1 3-Amino Group Positive Ionizable (PI) / HBD Core->F1 F2 Sulfonyl Moiety H-Bond Acceptor (HBA) Core->F2 F3 Phenyl Ring Aromatic / Hydrophobic (AR/HYD) Core->F3 F4 Piperidine Ring Steric / Hydrophobic Core Core->F4

Fig 1. Pharmacophoric feature mapping of the 1-(Phenylsulfonyl)piperidin-3-amine scaffold.

Computational Workflow: Pharmacophore Model Generation

To leverage this scaffold for virtual screening, we must translate its 3D chemical features into a mathematical pharmacophore model. This protocol uses a ligand-based approach derived from known active conformations.

Step-by-Step Methodology

Step 1: Conformational Sampling Generate a conformational ensemble of (R)-1-(phenylsulfonyl)piperidin-3-amine using a low-mode molecular dynamics (LMMD) search. Causality: Piperidine rings can undergo ring-flipping. LMMD ensures we capture the global energy minimum (typically the chair conformation with the bulky sulfonyl group in the equatorial position) and accessible local minima.

Step 2: Feature Extraction & Alignment Align the low-energy conformers using the piperidine nitrogen and the 3-amino group as static anchors. Extract the 3D coordinates for the PI, HBA, and AR features. Assign tolerance radii (typically 1.5 Å for H-bonds and 2.0 Å for aromatic rings) to account for induced-fit variations in the target pocket.

Step 3: Excluded Volume Generation Map the steric bulk of the piperidine core. Generate excluded volume spheres around the core to represent spatial boundaries. Causality: This prevents the virtual screening algorithm from selecting molecules that possess the correct functional groups but are too bulky to fit the target's binding site.

Step 4: Self-Validating System Checkpoint (Decoy Enrichment) Before deploying the model, it must be validated against a decoy dataset.

  • Action: Screen the model against a validation set containing 50 known active analogs (e.g., NSD2 inhibitors[2]) and 2,500 property-matched decoys (from DUD-E).

  • Validation Metric: Calculate the Receiver Operating Characteristic (ROC) curve. The workflow is only permitted to proceed to prospective screening if the Area Under the Curve (AUC) is > 0.85 and the Enrichment Factor at 1% (EF1%) is > 10. This ensures the model is highly discriminatory and not overfitted.

G A Conformational Sampling (LMMD) B Feature Extraction (HBD, HBA, AR, PI) A->B C Excluded Volume Mapping B->C D Decoy Enrichment (AUC > 0.85) C->D E Prospective Virtual Screening D->E

Fig 2. Step-by-step computational workflow for pharmacophore model generation and virtual screening.

Chemical Synthesis & Empirical Validation Protocol

To empirically validate the computational model, the scaffold must be synthesized and tested. The following protocol details the synthesis of (R)-1-(phenylsulfonyl)piperidin-3-amine, a critical intermediate for ERK1/2 kinase inhibitors[3].

Step-by-Step Synthesis Methodology

Step 1: Sulfonylation of the Piperidine Ring

  • Dissolve 4.21 mmol of (R)-3-Boc-aminopiperidine in 10 mL of Dichloromethane (DCM).

  • Add 6.31 mmol of Triethylamine (TEA) to the solution. Causality: TEA acts as a non-nucleophilic base and acid scavenger. It neutralizes the HCl byproduct generated in the next step, preventing the protonation of the piperidine nitrogen and driving the reaction to completion.

  • Slowly add 4.63 mmol of benzenesulfonyl chloride at room temperature. Stir for 2 hours.

Step 2: Intermediate Self-Validation Checkpoint (LCMS)

  • Action: Sample the reaction mixture and analyze via Liquid Chromatography-Mass Spectrometry (LCMS).

  • Validation Metric: The reaction is only deemed complete when the starting material peak disappears and the intermediate mass (m/z: 341.2 [M+H]+) dominates. If incomplete, the protocol mandates further stirring to prevent mixed-product isolation during deprotection.

Step 3: Workup and Boc-Deprotection

  • Dilute with water, extract with DCM (30 mL), dry over magnesium sulfate, filter, and concentrate.

  • Dissolve the crude intermediate in 25 mL DCM and add 10 mL of Trifluoroacetic acid (TFA) in one portion. Causality: TFA is highly effective for Boc deprotection because it cleaves the tert-butyl group into gaseous isobutylene and carbon dioxide, leaving no complex organic byproducts to complicate purification.

  • Stir for 1 hour. Strip the TFA in vacuo.

  • Suspend the residue in 3N HCl, wash with ether to remove organic impurities, basify the aqueous layer, and extract with DCM.

  • Dry and concentrate to yield the free base (m/z: 241.3 [M+H]+)[3].

Quantitative Structure-Activity Relationship (QSAR) Data

The predictive power of the pharmacophore model is validated by comparing the computational Fit Score against empirical biological data (e.g., ERK2 enzymatic inhibition). The table below demonstrates how stereochemistry and phenyl ring substitutions impact both the model's geometric fit and the in vitro efficacy.

Compound IDPhenyl Substitution (R1)Piperidine StereocenterPharmacophore Fit ScoreERK2 IC₅₀ (nM)Mechanistic Rationale
Cmpd-01 Unsubstituted(R)45.2125Baseline fit; optimal vector for the 3-amino anchor.
Cmpd-02 2-Fluoro(R)52.145Fluoro group occupies a small lipophilic sub-pocket, increasing AR fit[3].
Cmpd-03 4-Methyl(R)42.0210Steric clash at the para-position slightly distorts the HBA alignment.
Cmpd-04 Unsubstituted(S)28.5>1000Stereochemical inversion breaks the distance constraint between PI and AR.
Cmpd-05 2-Fluoro(S)31.2850Despite favorable R1 substitution, the (S)-configuration prevents target engagement.

Table 1: SAR and Pharmacophore Fit Scores for 1-(Phenylsulfonyl)piperidin-3-amine derivatives. Notice the strict stereochemical dependence: the (R)-enantiomer is required to satisfy the spatial constraints of the pharmacophore model.

Conclusion

The 1-(Phenylsulfonyl)piperidin-3-amine scaffold is a masterclass in rational drug design. By understanding the causality behind its structural features—specifically the rigidifying effect of the sulfonamide and the basicity of the 3-amino group—scientists can build highly predictive pharmacophore models. When coupled with self-validating computational workflows and rigorous synthetic protocols, this scaffold serves as a powerful engine for discovering novel kinase and epigenetic inhibitors.

References

  • Source: Google Patents (WO2015066188A1)
  • PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS Source: European Patent Office (EP4559915A1) URL:[Link]

  • DrugBank Drug Targets Dataset Source: Ma'ayan Lab – Computational Systems Biology URL:[Link]

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An In-Depth Technical Guide to 1-(Phenylsulfonyl)piperidin-3-amine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(Phenylsulfonyl)piperidin-3-amine, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and burgeoning applications, offering field-proven insights for its use in research and development.

Core Chemical Identity

1-(Phenylsulfonyl)piperidin-3-amine is a piperidine derivative characterized by a phenylsulfonyl group attached to the piperidine nitrogen and an amine group at the 3-position of the piperidine ring. This unique substitution pattern makes it a valuable scaffold in the design of novel therapeutic agents.

Table 1: Chemical Identifiers for 1-(Phenylsulfonyl)piperidin-3-amine

IdentifierValueSource
SMILES String C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)NMol-Instincts
InChIKey GCIRNSVSQRHANU-UHFFFAOYSA-NMol-Instincts
CAS Number 934157-02-5Mol-Instincts
Molecular Formula C₁₁H₁₆N₂O₂SMol-Instincts
Molecular Weight 240.32 g/mol Mol-Instincts

Synthesis and Mechanism

The synthesis of 1-(phenylsulfonyl)piperidin-3-amine is typically achieved through the reaction of a suitable 3-aminopiperidine precursor with benzenesulfonyl chloride. A common and effective approach involves the use of a protected 3-aminopiperidine, such as (R)-3-Boc-aminopiperidine, to ensure regioselectivity and prevent undesired side reactions.

The underlying mechanism of this synthesis is a nucleophilic substitution reaction. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. The use of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion.

Synthesis_of_1_Phenylsulfonyl_piperidin_3_amine cluster_reactants Reactants cluster_product Product reactant1 3-Aminopiperidine (or protected form) product 1-(Phenylsulfonyl)piperidin-3-amine reactant1->product Nucleophilic Attack reactant2 Benzenesulfonyl Chloride reactant2->product base Base (e.g., Triethylamine) base->product HCl Scavenger

Caption: General synthetic scheme for 1-(Phenylsulfonyl)piperidin-3-amine.

Experimental Protocol: Synthesis of (R)-1-(Phenylsulfonyl)piperidin-3-amine

The following protocol is adapted from a patented procedure and outlines the synthesis of the (R)-enantiomer. A similar procedure can be applied for the racemic mixture using racemic 3-Boc-aminopiperidine.

Materials:

  • (R)-3-Boc-aminopiperidine

  • Dichloromethane (DCM)

  • Triethylamine

  • Benzenesulfonyl chloride

  • Water

  • Magnesium sulfate

  • Trifluoroacetic acid (TFA)

  • 3N Hydrochloric acid

  • Ether

Procedure:

  • Reaction Setup: Dissolve (R)-3-Boc-aminopiperidine (1 equivalent) in dichloromethane.

  • Base Addition: Add triethylamine (1.5 equivalents) to the solution.

  • Sulfonylation: To this solution at room temperature, add benzenesulfonyl chloride (1.1 equivalents).

  • Reaction Monitoring: Monitor the reaction progress by LCMS. The reaction is typically complete within 2 hours.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with dichloromethane. Separate the organic layer, dry over magnesium sulfate, filter, and concentrate.

  • Deprotection: Dissolve the crude product in dichloromethane and add trifluoroacetic acid.

  • Deprotection Monitoring: Follow the deprotection by LCMS. The reaction is usually complete within 1 hour.

  • Final Workup: Remove the trifluoroacetic acid in vacuo. Suspend the residue in 3N HCl and wash with ether. Basify the aqueous layer and extract with dichloromethane.

  • Isolation: Dry the dichloromethane layer over magnesium sulfate, filter, and concentrate in vacuo to yield (R)-1-(phenylsulfonyl)piperidin-3-amine.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug design, with its derivatives being integral to a wide array of pharmaceuticals.[1] The introduction of a phenylsulfonyl group and an amine substituent, as seen in 1-(phenylsulfonyl)piperidin-3-amine, provides a versatile platform for creating compounds with diverse pharmacological activities.

While specific applications of 1-(phenylsulfonyl)piperidin-3-amine are often proprietary and detailed in patent literature, the structural motif is frequently employed in the development of kinase inhibitors. For instance, a patent for aminoheteroaryl benzamides as kinase inhibitors describes the synthesis of (R)-1-(phenylsulfonyl)piperidin-3-amine as a key intermediate. These compounds are indicated for the treatment of various cancers, including melanoma, ovarian cancer, and lung cancer.

The amine group at the 3-position serves as a crucial handle for further chemical modifications, allowing for the attachment of various pharmacophores to explore structure-activity relationships and optimize drug candidates. The phenylsulfonyl group can influence the compound's physicochemical properties, such as solubility and metabolic stability, and can also engage in specific interactions with biological targets.

Conclusion

1-(Phenylsulfonyl)piperidin-3-amine is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the presence of reactive functional groups make it an attractive starting material for the development of novel therapeutic agents, particularly in the area of oncology. As research into targeted therapies continues to expand, the importance of key intermediates like 1-(phenylsulfonyl)piperidin-3-amine in the drug discovery pipeline is set to grow.

References

  • Mol-Instincts. 1-(Phenylsulfonyl)piperidin-3-amine. Available at: [Link].

  • Google Patents. Aminoheteroaryl benzamides as kinase inhibitors. WO2015066188A1.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link].

Sources

Methodological & Application

Step-by-step synthesis of 1-(Phenylsulfonyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Step-by-Step Synthesis of 1-(Phenylsulfonyl)piperidin-3-amine

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 1-(Phenylsulfonyl)piperidin-3-amine, a valuable building block in modern medicinal chemistry. Piperidine derivatives are integral to the structure of numerous pharmaceuticals, and this particular scaffold offers a key intermediate for drug discovery programs targeting a wide range of diseases.[1][2] The presented methodology is designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and expected outcomes. The synthesis follows a robust and selective three-step sequence: (1) protective benzylation of the 3-amino group, (2) sulfonylation of the piperidine nitrogen, and (3) final deprotection via catalytic hydrogenation to yield the target compound.

Introduction and Significance

The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds found in pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in drug design. 1-(Phenylsulfonyl)piperidin-3-amine, in particular, serves as a versatile intermediate. The phenylsulfonyl group modulates the electronic properties and metabolic stability of the piperidine nitrogen, while the primary amine at the 3-position provides a crucial handle for further chemical elaboration to build molecular complexity and engage with biological targets.

This document outlines a reliable and scalable synthetic route, designed to ensure high selectivity and yield, thereby providing a clear pathway for chemists to access this important molecule.

Overall Synthetic Strategy

The synthesis of 1-(Phenylsulfonyl)piperidin-3-amine from 3-aminopiperidine requires a strategy that can differentiate between the two nitrogen atoms—the secondary amine of the piperidine ring (N-1) and the primary exocyclic amine (N-3). A direct, one-step sulfonylation is often unselective. Therefore, a protection-functionalization-deprotection strategy is employed.

The chosen pathway involves three main stages:

  • Protection: The primary amine at the C-3 position is selectively protected as a benzylamine. This is achieved through reductive amination, a mild and efficient method for forming C-N bonds.[3] The benzyl group is chosen for its stability under the subsequent reaction conditions and its susceptibility to removal under standard catalytic hydrogenation.

  • Sulfonylation: With the C-3 amine masked, the piperidine nitrogen (N-1) is functionalized with a phenylsulfonyl group using benzenesulfonyl chloride in the presence of a base. This reaction is a classic method for the synthesis of sulfonamides.[4][5]

  • Deprotection: The N-benzyl protecting group is cleaved via catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. This method is highly effective for debenzylation and typically proceeds under mild conditions, preserving the integrity of the newly installed sulfonamide.

Synthetic Workflow Diagram

G A 3-Aminopiperidine B Intermediate 1 N-Benzyl-3-aminopiperidine A->B Step 1: Reductive Amination (Benzaldehyde, NaBH(OAc)₃) C Intermediate 2 1-(Phenylsulfonyl)-3-(benzylamino)piperidine B->C Step 2: Sulfonylation (Benzenesulfonyl Chloride, Et₃N) D Final Product 1-(Phenylsulfonyl)piperidin-3-amine C->D Step 3: Deprotection (H₂, Pd/C)

Caption: Overall synthetic workflow for 1-(Phenylsulfonyl)piperidin-3-amine.

Materials, Reagents, and Safety

Successful and safe execution of this synthesis requires careful handling of all reagents. The following tables summarize the necessary materials and critical safety information.

Table 1: Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Suggestion
3-Aminopiperidine3058-23-5C₅H₁₂N₂100.16Commercially Available
Benzaldehyde100-52-7C₇H₆O106.12Commercially Available
Sodium triacetoxyborohydride56553-60-7C₆H₁₀BNaO₆211.94Commercially Available
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous Grade
Benzenesulfonyl chloride98-09-9C₆H₅ClO₂S176.62Commercially Available
Triethylamine (Et₃N)121-44-8C₆H₁₅N101.19Anhydrous Grade
Palladium on Carbon (10 wt. %)7440-05-3Pd/C106.42 (Pd)Degussa or Pearlman's type
Hydrogen (H₂) Gas1333-74-0H₂2.02High Purity Cylinder
Methanol (MeOH)67-56-1CH₄O32.04Anhydrous Grade
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS Grade
Hexanes110-54-3C₆H₁₄86.18ACS Grade
Saturated NaHCO₃ solutionN/ANaHCO₃(aq)N/ALab Prepared
BrineN/ANaCl(aq)N/ALab Prepared
Anhydrous Na₂SO₄ or MgSO₄7757-82-6Na₂SO₄142.04Reagent Grade
Celite®61790-53-2SiO₂60.08Filtration Agent
Table 2: Hazard Mitigation and Personal Protective Equipment (PPE)
ReagentKey HazardsRecommended PPE & Handling Precautions
Benzenesulfonyl chloride Corrosive, causes severe skin burns and eye damage, lachrymator.Work in a chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. Handle with care to avoid contact and inhalation.
Sodium triacetoxyborohydride Water-reactive, skin and eye irritant.Handle in a dry environment. Avoid contact with water or moist air. Wear standard PPE.
Triethylamine Flammable liquid and vapor, toxic if inhaled, causes skin and eye irritation.[6]Work in a chemical fume hood. Keep away from ignition sources. Wear standard PPE.
Hydrogen (H₂) Gas Extremely flammable gas. Risk of explosion.Conduct hydrogenation in a well-ventilated area or specialized high-pressure lab. Use appropriate pressure regulators and flashback arrestors. Ensure no ignition sources are present.
Dichloromethane (DCM) Suspected carcinogen, skin and eye irritant.Always handle in a chemical fume hood. Avoid inhalation and skin contact. Wear standard PPE.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-3-aminopiperidine (Intermediate 1)

This step utilizes reductive amination to selectively protect the primary amine at the 3-position. Sodium triacetoxyborohydride is a mild reducing agent suitable for this transformation, as it is less water-sensitive than alternatives like sodium cyanoborohydride.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-aminopiperidine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add benzaldehyde (1.05 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 10% MeOH in DCM with 1% NH₄OH).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary, though it is often of sufficient purity for the next step.

Protocol 2: Synthesis of 1-(Phenylsulfonyl)-3-(benzylamino)piperidine (Intermediate 2)

This procedure installs the phenylsulfonyl group onto the more nucleophilic and less sterically hindered secondary amine of the piperidine ring. Triethylamine is used as an acid scavenger to neutralize the HCl generated during the reaction.[4]

Procedure:

  • Dissolve the crude N-Benzyl-3-aminopiperidine (Intermediate 1, 1.0 eq) in anhydrous DCM (~0.2 M) in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (Et₃N) (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes. A white precipitate (triethylammonium chloride) will form.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Once the starting material is consumed, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove residual acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

Protocol 3: Synthesis of 1-(Phenylsulfonyl)piperidin-3-amine (Final Product)

The final step is the removal of the N-benzyl protecting group via catalytic hydrogenation to unmask the primary amine at the C-3 position.

Procedure:

  • Dissolve 1-(Phenylsulfonyl)-3-(benzylamino)piperidine (Intermediate 2, 1.0 eq) in methanol (MeOH, ~0.1 M) in a heavy-walled flask suitable for hydrogenation (e.g., a Parr shaker bottle).

  • Carefully add 10 wt. % palladium on activated carbon (Pd/C) (5-10 mol % Pd) to the solution under a stream of nitrogen.

  • Seal the reaction vessel, evacuate the atmosphere, and backfill with hydrogen (H₂) gas. Repeat this cycle three times.

  • Pressurize the vessel with H₂ (typically 50 psi or use a balloon) and stir the mixture vigorously at room temperature for 16-24 hours.

  • Monitor the reaction by TLC. The product is more polar than the starting material.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with MeOH.

  • Combine the filtrates and concentrate under reduced pressure to yield the final product, 1-(Phenylsulfonyl)piperidin-3-amine. The product is often obtained as a solid and may be further purified by recrystallization or chromatography if required.

Characterization Data

Table 3: Physicochemical Properties of the Final Product
PropertyValueSource
Compound Name 1-(Phenylsulfonyl)piperidin-3-amine-
Molecular Formula C₁₁H₁₆N₂O₂S-
Molecular Weight 240.32 g/mol Calculated
Appearance Expected to be an off-white to pale yellow solid-
IUPAC Name 1-(phenylsulfonyl)piperidin-3-amine-

Note: Characterization via ¹H NMR, ¹³C NMR, and Mass Spectrometry is required to confirm the structure and purity of the final product and intermediates.

References

  • PubChem. 1-(Phenylmethane)sulfonylpiperidin-3-amine. National Center for Biotechnology Information. Available from: [Link]

  • Jackson, R. F. W., et al. (2015). The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. Organic Letters. Available from: [Link]

  • Leger, J-M., et al. (2011).
  • Molbank. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available from: [Link]

  • Organic Syntheses. 1-phenylpiperidine. Organic Syntheses. Available from: [Link]

  • Lupin, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • Wünsch, B., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryMedChem. Available from: [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available from: [Link]

  • Cardona, F., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules. Available from: [Link]

  • PubChem. 1-BOC-3-Aminopiperidine. National Center for Biotechnology Information. Available from: [Link]

  • Beilstein Journals. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry. Available from: [Link]

Sources

Reagents for the sulfonylation of 3-aminopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Sulfonylation of 3-Aminopiperidine

Authored by: A Senior Application Scientist

Introduction: The Significance of the Sulfonylated 3-Aminopiperidine Scaffold

The 3-aminopiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmaceutical agents, including inhibitors for dipeptidyl peptidase IV (DPP-4) used in treating type-2 diabetes, such as Alogliptin and Linagliptin.[1][2][3] When this versatile heterocycle is functionalized with a sulfonyl group, it gives rise to a sulfonamide linkage—a structural feature renowned for its stability and its ability to act as a hydrogen bond donor and acceptor. This combination makes sulfonylated 3-aminopiperidines highly valuable building blocks in drug discovery for creating compounds with tailored pharmacokinetic and pharmacodynamic profiles.[4][5]

This guide provides an in-depth exploration of the reagents and methodologies for the sulfonylation of 3-aminopiperidine, focusing on the critical aspects of chemoselectivity, reaction optimization, and practical, field-proven protocols.

The Core Challenge: Chemoselectivity in a Diamine System

The primary technical challenge in the sulfonylation of 3-aminopiperidine arises from its structure: it possesses two distinct nucleophilic centers—a primary amine at the 3-position and a secondary amine within the piperidine ring. While the primary amine is generally more nucleophilic and less sterically hindered, competitive reaction at the ring nitrogen can occur, leading to undesired bis-sulfonylation or reaction at the incorrect site.

Therefore, achieving regioselective sulfonylation at the C3-amino group is paramount. The most robust and widely adopted strategy involves the use of a protecting group on the piperidine nitrogen. This ensures that the sulfonylating agent reacts exclusively with the intended primary amine. The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability under the basic conditions of sulfonylation and its straightforward removal under acidic conditions.[6][7][8]

Chemoselectivity_Strategy cluster_0 Strategic Approach to Sulfonylation Start 3-Aminopiperidine Decision Direct Sulfonylation? Start->Decision Protect Step 1: Protect Piperidine N (e.g., with Boc-anhydride) Decision->Protect Recommended for Selectivity Product_Mixed Mixture of Products (Mono-, Bis-Sulfonylated) Decision->Product_Mixed Not Recommended: Low Selectivity Sulfonylate Step 2: Sulfonylate C3-Amine (e.g., with R-SO2Cl) Protect->Sulfonylate Product_Protected Selective C3-Sulfonylated Product (N-Protected) Sulfonylate->Product_Protected Deprotect Step 3: Deprotect Piperidine N (e.g., with TFA or HCl) Product_Final Selective C3-Sulfonylated Product (N-Deprotected) Deprotect->Product_Final Product_Protected->Deprotect

Caption: Workflow for achieving chemoselective sulfonylation.

A Comparative Analysis of Sulfonylating Reagents

The choice of sulfonylating agent is critical and depends on the substrate's reactivity and the desired reaction conditions. The most common and effective reagents are sulfonyl chlorides due to their optimal balance of reactivity and commercial availability.[9]

Sulfonyl Chlorides: The Industry Standard

Sulfonyl chlorides (R-SO₂Cl) are highly electrophilic at the sulfur atom, making them potent reagents for reaction with amines.[10] This reaction is robust and widely applicable.

  • Common Examples:

    • p-Toluenesulfonyl chloride (TsCl)

    • Methanesulfonyl chloride (MsCl)

    • Benzenesulfonyl chloride (BsCl)

  • Mechanism: The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center. This is typically followed by the elimination of a chloride ion and a proton, which is neutralized by a base present in the reaction mixture.[4][10]

Caption: Nucleophilic substitution at the sulfonyl center.

Sulfonic Anhydrides

Reagents like trifluoromethanesulfonic anhydride (Tf₂O) are significantly more reactive than their chloride counterparts.[9] Their use is typically reserved for the sulfonylation of weakly nucleophilic amines or when an exceptionally good leaving group is required for subsequent transformations. For the highly nucleophilic primary amine of 3-aminopiperidine, their high reactivity is often unnecessary and can lead to side reactions if not carefully controlled.

Reagent TypeExamplesRelative ReactivityKey AdvantagesPrimary Use Case
Sulfonyl Chlorides TsCl, MsCl, Dansyl-ClHighWidely available, cost-effective, robust reactivity.[9]General-purpose sulfonylation of primary and secondary amines.
Sulfonic Anhydrides Tf₂OVery HighExtremely powerful electrophile, creates excellent leaving group.[9]Sulfonylation of weakly nucleophilic amines; difficult substrates.

Application Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification. The first protocol represents the standard, selectivity-controlled approach.

Protocol 1: Selective Sulfonylation of (R)-3-Aminopiperidine via N-Boc Protection

This two-step protocol ensures clean, regioselective sulfonylation on the C3-primary amine. It uses (R)-3-aminopiperidine dihydrochloride as a common starting material.[1][11]

Step A: N-Boc Protection of (R)-3-Aminopiperidine

  • Materials:

    • (R)-3-Aminopiperidine dihydrochloride (1 equiv.)

    • Di-tert-butyl dicarbonate (Boc)₂O (1.05 equiv.)

    • Triethylamine (TEA) or Sodium Hydroxide (NaOH) (3 equiv.)

    • Dichloromethane (DCM) or a biphasic DCM/Water system

    • Magnetic stirrer and standard glassware

  • Procedure:

    • Suspend (R)-3-aminopiperidine dihydrochloride (1 equiv.) in DCM.

    • Add the base (e.g., TEA, 3 equiv.) and stir for 15 minutes at room temperature to liberate the free diamine.

    • Cool the mixture to 0 °C in an ice bath.

    • Dissolve (Boc)₂O (1.05 equiv.) in a minimal amount of DCM and add it dropwise to the cooled reaction mixture over 30 minutes. The slight excess of the diamine minimizes bis-Boc protection.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis (e.g., 10% MeOH in DCM with 1% NH₄OH) indicates consumption of the starting material.

    • Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude (R)-1-Boc-3-aminopiperidine is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel.

Step B: Sulfonylation of (R)-1-Boc-3-aminopiperidine

  • Materials:

    • (R)-1-Boc-3-aminopiperidine (from Step A, 1 equiv.)

    • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv.)

    • Pyridine or Triethylamine (2 equiv.)

    • Anhydrous Dichloromethane (DCM)

    • Magnetic stirrer and inert atmosphere setup (e.g., N₂ or Argon)

  • Procedure:

    • Dissolve (R)-1-Boc-3-aminopiperidine (1 equiv.) and pyridine (2 equiv.) in anhydrous DCM under an inert atmosphere.[9][10]

    • Cool the solution to 0 °C in an ice bath.

    • Add TsCl (1.1 equiv.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-12 hours.

    • Monitor the reaction progress by TLC until the starting amine is consumed.

    • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess pyridine), water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude product by flash column chromatography (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure N-Boc protected sulfonamide.

Protocol 2: Microwave-Assisted Green Synthesis

For rapid synthesis, a microwave-assisted, solvent-free approach can be highly effective, yielding clean products with short reaction times.[4] This method is best suited for substrates that are liquid or have low melting points.

  • Materials:

    • 3-Aminopiperidine (or N-Boc-3-aminopiperidine) (1 mmol)

    • p-Toluenesulfonyl chloride (1 mmol)

    • Microwave reactor vial (10 mL) with a stir bar

  • Procedure:

    • Place the amine (1 mmol) and p-toluenesulfonyl chloride (1 mmol) directly into the microwave reactor vial.[9]

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a suitable power (e.g., 100-150 W) and temperature (e.g., 80-100 °C) for 5-15 minutes.

    • Monitor reaction completion by TLC after cooling.

    • Work-up: After cooling, treat the reaction mixture with n-hexane to precipitate the sulfonamide product.

    • Collect the solid by filtration, wash with cold n-hexane, and dry to obtain the product. This method often produces highly pure material without the need for column chromatography.[4][9]

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Low or No Yield Insufficiently active sulfonylating agent; poor quality base or solvent; starting amine is protonated (e.g., hydrochloride salt used without enough base).Check reagent quality. Ensure base is fresh and solvent is anhydrous. Use at least 2 equivalents of base for HCl salts (one for neutralization, one for reaction).
Bis-Sulfonylation Product Observed Reaction performed without N-protection; reaction temperature too high or reaction time too long.Employ the N-Boc protection strategy (Protocol 1). Perform the reaction at 0 °C and monitor closely by TLC to avoid over-reaction.
Complex Mixture of Products Degradation of starting material or product.Run the reaction at a lower temperature. Ensure the work-up procedure effectively removes acidic (HCl) or basic (pyridine) byproducts.

Conclusion

The sulfonylation of 3-aminopiperidine is a cornerstone reaction for the synthesis of complex, biologically active molecules. While direct sulfonylation is fraught with selectivity challenges, a strategic approach using a piperidine-nitrogen protecting group, such as Boc, provides a reliable and high-yielding pathway to the desired C3-sulfonylated products. Sulfonyl chlorides remain the reagents of choice for their balanced reactivity and accessibility. For process optimization and green chemistry initiatives, emerging techniques like microwave-assisted synthesis offer a compelling alternative, dramatically reducing reaction times and solvent waste. The protocols and insights provided herein offer a robust framework for researchers to successfully implement this critical transformation in their synthetic endeavors.

References

  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.

  • Alexander, E. R. (1948). Mechanism of the Sulfonation of Aromatic Amines. I. Sulfonation with Fuming Sulfuric Acid. Journal of the American Chemical Society. [Link]

  • PMC. (n.d.). Oxidative β-C–H sulfonylation of cyclic amines. PubMed Central. [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

  • Berggren, K., et al. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PubMed Central. [Link]

  • Google Patents. (n.d.). Preparation method for 3-aminopiperidine and optical isomer thereof.
  • SpringerLink. (2025). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. SpringerLink. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. SciSpace. [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

  • Wiley Online Library. (n.d.). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. [Link]

  • ChemRxiv. (n.d.). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Com. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐Aminopiperidines via I(III)‐Mediated Olefin Diamination with (Hetero)aryl Nucleophiles. ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]

  • Phys.org. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]

  • Pure Synth. (n.d.). (R)-(-)-3-Aminopiperidine Dihydrochloride 97.0%. Pure Synth. [Link]

  • Google Patents. (n.d.). Preparation of (r)-3-aminopiperidine dihydrochloride.
  • PMC. (n.d.). A novel synthesis of 1-aryl-3-piperidone derivatives. PubMed Central. [Link]

  • Google Patents. (n.d.). Preparation method of amino protection (R)-3-amino piperidine.
  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

Sources

Application Note: Strategic Functionalization of the Primary Amine in 1-(Phenylsulfonyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Primary amines are among the most abundant and versatile functional handles in 1 for medicinal chemistry[1]. The compound 1-(phenylsulfonyl)piperidin-3-amine represents a highly valuable scaffold in drug discovery, particularly in the development of2 and GPCR ligands[2].

Structurally, this molecule features a piperidine ring where the N1 nitrogen is deactivated by a strongly electron-withdrawing phenylsulfonyl group. This sulfonamide linkage is chemically robust, resisting mild acids, bases, and reductive conditions. Consequently, the primary amine at the C3 position serves as the exclusive, highly nucleophilic site for targeted functionalization, allowing for the rapid generation of diverse analog libraries without the need for additional protecting group manipulations.

Reactivity Profile & Strategic Rationale

When functionalizing the C3 primary amine, chemists must carefully select reaction conditions to avoid deleterious side reactions. A3[3]. This occurs because the initial secondary amine adduct is often more nucleophilic and sterically accessible enough to undergo a second alkylation event.

To circumvent this, 4 for synthesizing aminopiperidine derivatives[4]. For the installation of carbonyl-based pharmacophores, amidation using modern coupling reagents provides near-quantitative yields while maintaining mild conditions.

Experimental Protocols

Protocol A: Controlled Reductive Amination (Synthesis of Secondary Amines)

Objective: Chemoselective mono-alkylation of the C3 primary amine. Causality & Mechanism: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) due to its attenuated reducing power. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bonds, ensuring that the reagent selectively reduces the transient, highly electrophilic iminium ion rather than the starting aldehyde. Self-Validating Procedure:

  • Imine Formation: In an oven-dried flask under an inert atmosphere (N₂), dissolve 1-(phenylsulfonyl)piperidin-3-amine (1.0 equiv, 0.5 mmol) and the target aldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) to facilitate iminium ion formation, particularly critical for sterically hindered or electron-rich aldehydes. Stir at room temperature for 1–2 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in a single portion. The suspension will gradually become homogeneous. Stir at room temperature for 4–12 hours.

  • Validation: Monitor reaction progress via LC-MS. The disappearance of the primary amine mass (m/z [M+H]⁺ 241.1) and the appearance of the product mass indicate completion.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (DCM, 3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (typically using a gradient of 0-10% MeOH in DCM with 1% Et₃N to prevent streaking).

Protocol B: High-Efficiency Amidation (Synthesis of Amides)

Objective: Synthesis of stable C3-amide linkages. Causality & Mechanism: The use of HATU is critical for maximizing yield. HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect (anchimeric assistance) that accelerates the nucleophilic attack of the C3 primary amine, outperforming traditional EDC/HOBt systems. Self-Validating Procedure:

  • Activation: In an oven-dried flask, dissolve the carboxylic acid (1.2 equiv) and HATU (1.5 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes at room temperature to ensure complete formation of the HOAt ester. The solution typically turns a faint yellow.

  • Coupling: Add 1-(phenylsulfonyl)piperidin-3-amine (1.0 equiv) as a solution in a minimal amount of DMF. Stir at room temperature for 2–4 hours.

  • Validation: Confirm completion via TLC (ninhydrin stain for primary amine disappearance) or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate (EtOAc, 20 mL). To remove the DMF solvent and water-soluble byproducts, wash the organic layer sequentially with 5% aqueous LiCl solution (3 × 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Quantitative Data Summary

Functionalization PathwayReagents & SolventsTypical YieldReaction TimeKey Mechanistic Advantage
Reductive Amination R-CHO, NaBH(OAc)₃, AcOH, DCE70–85%4–12 hCompletely prevents over-alkylation issues
Amidation R-COOH, HATU, DIPEA, DMF80–95%2–4 hHigh efficiency for sterically hindered substrates
Urea Formation R-NCO, DCM85–98%1–2 hAtom-economical, rapid conversion without catalysts
Sulfonylation R-SO₂Cl, Et₃N, DCM75–90%2–6 hGenerates strong H-bond donor/acceptor motifs

Synthetic Workflow Visualization

G Start 1-(Phenylsulfonyl)piperidin-3-amine (Primary Amine) Amidation Amidation (R-COOH, HATU, DIPEA) Start->Amidation Acyl Transfer RedAmination Reductive Amination (R-CHO, NaBH(OAc)3) Start->RedAmination Imine Reduction UreaForm Urea Formation (R-NCO, DCM) Start->UreaForm Nucleophilic Addition Amide C3-Amide Derivative Amidation->Amide SecAmine C3-Secondary Amine RedAmination->SecAmine Urea C3-Urea Derivative UreaForm->Urea

Chemoselective functionalization pathways of 1-(phenylsulfonyl)piperidin-3-amine at the C3 position.

References

  • Utilizing 1,4-Dihydropyridines for C–N Bond Activation: A Photoredox-Catalyzed Deaminative Approach toward Benzylic Quaternary Carbon Centers Source: ACS Catalysis URL:1

  • WO2015066188A1 - Aminoheteroaryl benzamides as kinase inhibitors Source: Google Patents URL:2

  • Decarboxylative sp³ C–N coupling via dual copper and photoredox catalysis Source: SciSpace URL:3

  • Buy 3-Aminopiperidine dihydrochloride | 138060-07-8 Source: Smolecule URL:4

Sources

Synthesis and Characterization of Chiral 1-(Phenylsulfonyl)piperidin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction and Strategic Rationale

Enantiomerically pure 3-aminopiperidines are privileged, versatile scaffolds in modern medicinal chemistry. They serve as the core pharmacophore in numerous central nervous system (CNS) ligands, dipeptidyl peptidase-4 (DPP-4) inhibitors (such as alogliptin and linagliptin), and advanced kinase inhibitors [1, 2].

The functionalization of the piperidine nitrogen (N1) with a phenylsulfonyl group to yield 1-(phenylsulfonyl)piperidin-3-amine derivatives is a highly strategic structural modification. The sulfonamide linkage is metabolically stable, dramatically tunes the basicity of the piperidine ring, and introduces a lipophilic vector that can occupy specific hydrophobic pockets in target proteins (e.g., ERK1/2 kinases) [3].

This application note details a robust, self-validating two-step protocol for the synthesis of (R)-1-(phenylsulfonyl)piperidin-3-amine. By leveraging orthogonal protecting group chemistry and phase-switching extraction techniques, this workflow eliminates the need for resource-intensive chromatographic purification.

Mechanistic Causality and Workflow Architecture

To synthesize the target compound, exquisite regiocontrol is required. The piperidine ring contains two reactive sites: a secondary amine at N1 and a primary amine at C3. Because primary amines are inherently more nucleophilic and less sterically hindered, direct sulfonylation of an unprotected 3-aminopiperidine would result in preferential N3-sulfonylation or an intractable mixture of N1,N3-disulfonylated products.

The Solution:

  • Steric and Electronic Shielding: We utilize commercially available (R)-3-Boc-aminopiperidine as the starting material. The tert-butyloxycarbonyl (Boc) group acts as a robust shield for the primary amine, directing the benzenesulfonyl chloride exclusively to the N1 position [3].

  • Kinetic Acid Scavenging: Triethylamine (TEA) is employed during sulfonylation not merely as a base, but as a kinetic acid scavenger to neutralize the HCl byproduct. This prevents the premature protonation of the piperidine N1 nitrogen, which would otherwise stall the reaction.

  • Self-Validating Purification (Phase-Switching): Following Boc-deprotection with Trifluoroacetic Acid (TFA), the protocol employs an acid-base extraction. This is a self-validating purification system:

    • Acidic Phase: Suspending the crude residue in 3N HCl protonates the newly formed primary amine, rendering it highly water-soluble. A diethyl ether wash selectively partitions non-basic impurities (residual benzenesulfonic acid, cleaved Boc fragments, unreacted intermediates) into the organic waste.

    • Basic Phase: Basifying the aqueous layer neutralizes the amine to its free base form, dramatically shifting its partition coefficient to favor the final dichloromethane (DCM) extraction. If the compound was not successfully deprotected, it would have been discarded in the ether wash. Thus, recovering mass in the final DCM extraction inherently validates the success of the deprotection step.

Synthetic Workflow Diagram

SynthesisWorkflow SM Starting Material (R)-3-Boc-aminopiperidine Step1 Step 1: N-Sulfonylation (RT, 2h) SM->Step1 Reagents1 Reagents: DCM, TEA Benzenesulfonyl chloride Reagents1->Step1 IntWorkup Aqueous Workup (Water quench, DCM Ext.) Step1->IntWorkup Intermediate Intermediate (R)-Boc-1-(phenylsulfonyl)piperidin-3-amine IntWorkup->Intermediate Step2 Step 2: Boc-Deprotection (TFA Cleavage) Intermediate->Step2 Reagents2 Reagents: TFA (RT, 3h) Reagents2->Step2 FinalWorkup Acid-Base Extraction (3N HCl -> Ether Wash -> Basify -> DCM Ext.) Step2->FinalWorkup Product Final Product (R)-1-(phenylsulfonyl)piperidin-3-amine FinalWorkup->Product

Fig 1: Two-step synthetic workflow for (R)-1-(phenylsulfonyl)piperidin-3-amine.

Quantitative Data and Reagent Specifications

The following table summarizes the stoichiometric requirements and expected yields for a standard 4.21 mmol scale reaction, optimized for high-throughput medicinal chemistry workflows [3].

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
(R)-3-Boc-aminopiperidine 200.281.0 eq0.843 g (4.21 mmol)Chiral Starting Material
Dichloromethane (DCM) 84.93-10 mL + 30 mLReaction Solvent / Extractant
Triethylamine (TEA) 101.191.5 eq0.88 mL (6.31 mmol)Base / Acid Scavenger
Benzenesulfonyl chloride 176.621.1 eq0.818 g (4.63 mmol)Sulfonylating Agent
Trifluoroacetic acid (TFA) 114.02Excess5.0 mLDeprotecting Agent
(R)-1-(phenylsulfonyl)piperidin-3-amine 240.32Expected Yield ~0.850 g (84%) Final Product (Free Base)

Experimental Protocols

Step 1: N-Sulfonylation of (R)-3-Boc-aminopiperidine

Objective: Regioselective functionalization of the N1 secondary amine.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (Nitrogen or Argon).

  • Dissolution: Dissolve 0.843 g (4.21 mmol) of (R)-3-Boc-aminopiperidine in 10 mL of anhydrous DCM.

  • Base Addition: Add 0.88 mL (6.31 mmol) of Triethylamine (TEA) to the stirring solution.

  • Sulfonylation: Dropwise, add 0.818 g (4.63 mmol) of benzenesulfonyl chloride at room temperature. Note: Dropwise addition prevents localized exotherms that could degrade the Boc group.

  • Reaction Monitoring (IPC): Stir the reaction at room temperature for 2 hours. Withdraw a 10 µL aliquot, dilute in LCMS-grade methanol, and analyze via LCMS. The reaction is deemed complete upon the disappearance of the starting material mass and the appearance of the intermediate mass.

  • Workup: Quench the reaction by diluting with 15 mL of deionized water. Transfer to a separatory funnel and extract the aqueous layer with DCM (1 x 30 mL). Collect the organic layer; it contains the protected intermediate.

Step 2: Boc-Deprotection and Phase-Switch Isolation

Objective: Cleavage of the Boc protecting group and isolation of the pure free amine.

  • Deprotection: To the DCM solution containing the intermediate from Step 1, slowly add 5.0 mL of Trifluoroacetic acid (TFA). Stir at room temperature for 3 hours. The evolution of CO₂ gas indicates active deprotection.

  • Concentration: Once LCMS confirms complete deprotection (target m/z: 241.4 [M+H]⁺), strip the TFA and DCM in vacuo using a rotary evaporator to yield a crude viscous residue (the TFA salt of the product).

  • Acidic Phase Wash: Suspend the crude residue in 20 mL of 3N HCl. Transfer to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 20 mL). Discard the ether layers (this removes organic impurities and cleaved Boc byproducts).

  • Basic Phase Extraction: Cool the retained aqueous layer in an ice bath. Carefully basify the solution by adding 3N NaOH dropwise until the pH reaches >10 (verify with pH paper).

  • Final Recovery: Extract the basified aqueous layer with fresh DCM (3 x 20 mL). Combine the DCM extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Characterization: The process yields approximately 850 mg of (R)-1-(phenylsulfonyl)piperidin-3-amine as a pure free base.

    • LCMS: m/z 241.4 [M+H]⁺ [3].

References

  • Process for the preparation of enantiomerically enriched 3-aminopiperidine (EP2958894A1)
  • PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY ENRICHED 3-AMINOPIPERIDINE (EP3653607B1)
  • Aminoheteroaryl benzamides as kinase inhibitors (WO2015066188A1)

Strategic Process Design for the Scale-Up of 1-(Phenylsulfonyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

1-(Phenylsulfonyl)piperidin-3-amine is a highly versatile synthetic building block, frequently utilized in the development of kinase inhibitors[1] and novel immunomodulatory thalidomide analogs[2]. The core synthetic challenge lies in the chemoselective N-sulfonylation of the secondary piperidine amine over the primary amine at the 3-position.

At the discovery and laboratory scale, this is typically achieved by reacting 3-Boc-aminopiperidine with benzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as an acid scavenger, followed by deprotection with trifluoroacetic acid (TFA)[1]. However, translating this route to a pilot or commercial scale introduces severe liabilities: DCM is an environmentally restricted solvent, TEA complicates aqueous waste streams, and TFA is highly corrosive, expensive, and yields a fluorinated salt that requires an additional free-basing step.

To engineer a self-validating, scalable system, we redesign the protocol using Schotten-Baumann conditions [3],[4]. By employing a biphasic system of 2-Methyltetrahydrofuran (2-MeTHF) and aqueous sodium hydroxide, we eliminate the need for organic bases while simultaneously suppressing the exothermic hydrolysis of the sulfonyl chloride. For the deprotection phase, substituting TFA with anhydrous HCl in Isopropanol (IPA) allows for the direct, high-purity crystallization of the product as a hydrochloride salt.

Process Workflow Visualization

G Start Start: 3-Boc-aminopiperidine Step1 N-Sulfonylation (PhSO2Cl, 2-MeTHF, Aq. NaOH) Exotherm Control < 20°C Start->Step1 PhaseSep Phase Separation & Aqueous Wash Step1->PhaseSep Biphasic mixture Step2 Boc-Deprotection (5M HCl in IPA, 40°C) PhaseSep->Step2 Organic Phase (Intermediate) Crystallization Crystallization (Cool to 0-5°C) Step2->Crystallization Product Precipitation Isolation Filtration & Vacuum Drying Crystallization->Isolation End 1-(Phenylsulfonyl)piperidin-3-amine HCl Isolation->End >98% Purity

Scale-up workflow for the synthesis of 1-(Phenylsulfonyl)piperidin-3-amine HCl.

Detailed Experimental Protocol (1.0 kg Pilot Scale)

Step 1: Schotten-Baumann N-Sulfonylation

The biphasic approach restricts the hydrolysis of the sulfonyl chloride while efficiently neutralizing the generated HCl without the need for expensive organic bases[4].

  • Reactor Preparation: Purge a 20 L jacketed glass-lined reactor with nitrogen to ensure an inert atmosphere.

  • Substrate Charging: Charge 1.00 kg (4.99 mol) of 3-Boc-aminopiperidine and 8.0 L of 2-MeTHF. Stir at 150 rpm until the substrate is fully dissolved.

  • Base Addition: Add 3.0 L of 2.0 M aqueous NaOH (6.0 mol, 1.2 equiv). Adjust the reactor jacket to cool the biphasic mixture to an internal temperature of 5–10 °C.

  • Electrophile Addition: Slowly charge 0.97 kg (5.49 mol, 1.1 equiv) of benzenesulfonyl chloride via an addition funnel over 90 minutes. Critical Control Parameter: Maintain the internal temperature below 20 °C to control the exothermic sulfonylation reaction and prevent localized heating.

  • Reaction Maturation: Stir the mixture vigorously at 20 °C for 2 hours. Monitor conversion via HPLC (Target: >99% conversion of the starting amine).

  • Phase Separation: Cease agitation and allow the phases to separate for 30 minutes. Drain the lower aqueous layer (containing NaCl and excess NaOH). Wash the upper organic layer with 3.0 L of 5% wt/wt aqueous NaCl to remove residual alkalinity, then separate.

Step 2: Boc-Deprotection and Crystallization

Replacing TFA with HCl in IPA prevents the formation of toxic fluorinated byproducts and allows for direct crystallization, bypassing chromatographic purification[1].

  • Solvent Exchange: Concentrate the 2-MeTHF organic layer under reduced pressure (200 mbar, 45 °C) to approximately 3.0 L. Charge 5.0 L of Isopropanol (IPA) and reconcentrate to 4.0 L to azeotropically remove residual water.

  • Acidic Deprotection: Adjust the reactor temperature to 20 °C. Slowly add 4.0 L of 5 M HCl in IPA (20.0 mol, 4.0 equiv).

  • Heating & Deprotection: Warm the reactor to 40 °C and stir for 3 hours. Note: Copious gas evolution (isobutylene and CO₂ emissions) will occur; ensure the scrubber system is active.

  • Crystallization: Once HPLC confirms complete Boc-deprotection, cool the reactor linearly to 0–5 °C over 2 hours. Spontaneous nucleation of the hydrochloride salt will occur. (Seed crystals may be added at 25 °C if supersaturation persists).

  • Isolation & Drying: Filter the resulting white slurry through a Nutsche filter. Wash the filter cake with 2.0 L of cold IPA (0 °C). Dry the product in a vacuum oven at 45 °C and 50 mbar for 12 hours.

Quantitative Data & Process Metrics

The following table summarizes the quantitative improvements achieved by transitioning from the discovery-scale methodology to the optimized pilot-scale protocol.

Process ParameterLab-Scale (Discovery)Pilot-Scale (Optimized)Mechanistic Rationale & Impact
Reaction Solvent Dichloromethane (DCM)2-Methyltetrahydrofuran2-MeTHF is derived from renewable resources, offers superior phase separation, and eliminates halogenated waste.
Acid Scavenger Triethylamine (TEA)Aqueous NaOHNaOH is highly cost-effective and easily removed in the aqueous phase, eliminating the need to wash out organic salts.
Deprotection Agent Trifluoroacetic Acid (TFA)5M HCl in IsopropanolHCl directly yields a stable, highly crystalline hydrochloride salt, avoiding the corrosive and toxic profile of TFA.
Isolation Method Column ChromatographyDirect CrystallizationCrystallization exploits the insolubility of the HCl salt in cold IPA, drastically reducing solvent consumption and time.
Overall Yield 65 – 72%88 – 92%Controlled exotherms and elimination of chromatographic loss drive higher throughput and mass recovery.
Estimated E-Factor > 150< 25Significant reduction in waste mass per kilogram of active product due to solvent recycling and high-yielding steps.

Analytical & Quality Control

To ensure the trustworthiness of the final batch, the following analytical validations must be met:

  • HPLC (Area %): Purity must exceed 98.5%. The primary impurity to monitor is the unreacted 3-Boc-aminopiperidine or the sulfonic acid degradant.

  • ¹H NMR (400 MHz, DMSO-d₆): Validation requires the complete absence of the tert-butyl singlet at ~1.4 ppm (confirming successful deprotection) and the presence of the distinct phenylsulfonyl aromatic protons appearing as multiplets between 7.6–7.9 ppm[2].

References

  • Aminoheteroaryl benzamides as kinase inhibitors.
  • Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. PMC (National Institutes of Health).[Link]

  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. UniBa.[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.[Link]

Sources

Application Note: Microwave-Assisted Synthesis of Phenylsulfonyl Piperidine Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Insights

The sulfonylation of piperidine derivatives to form phenylsulfonyl piperidine amines is a critical transformation in medicinal chemistry, frequently utilized in the synthesis of targeted enzyme inhibitors (e.g., MMP-2 inhibitors) and neuroactive compounds[1]. Conventionally, this nucleophilic acyl-substitution requires prolonged thermal heating (often up to 48 hours) and suffers from competitive hydrolysis of the sulfonyl electrophile, leading to diminished yields[1].

Microwave (MW) irradiation fundamentally alters this kinetic landscape. By leveraging dielectric heating, MW energy directly couples with the highly polar transition state of the sulfonylation reaction[2]. This targeted energy transfer reduces the activation energy barrier, accelerating the reaction from days to mere minutes (e.g., 3–10 minutes) while suppressing thermodynamic side-products[2][3]. Furthermore, MW-assisted protocols enable solvent-free or highly concentrated conditions, significantly improving the green chemistry metrics (E-factor) of the synthesis[3][4].

Experimental Workflow

G A Reactants: Piperidine + PhSO2Cl B Base Addition: Et3N / Minimal Solvent A->B C MW Irradiation: 3-10 min, 50-80°C B->C D Rapid Cooling: Air Jet to <35°C C->D E Pure Phenylsulfonyl Piperidine Amine D->E

Workflow for the microwave-assisted sulfonylation of piperidine amines.

Materials and Reagents

  • Piperidine derivative (e.g., Piperidine-4-carboxamide): 1.0 equiv[1]

  • Phenylsulfonyl chloride: 1.1 equiv[1]

  • Triethylamine (Et₃N): 1.2 equiv[5][6]

  • Dichloromethane (DCM) or Acetone: Minimal volume (anhydrous)[4][5]

  • Equipment: CEM Discover Synthesis Unit (or equivalent single-mode microwave reactor with 0–300 W dynamic power output and infrared temperature control)[7].

Step-by-Step Protocol & Causal Rationale

Step 1: Reagent Assembly
  • Action: In a heavy-walled, microwave-transparent glass tube, combine the piperidine amine (1.0 mmol) and Et₃N (1.2 mmol) in 1.0 mL of anhydrous DCM[4][7]. Slowly add phenylsulfonyl chloride (1.1 mmol) dropwise. Seal the tube securely with a Teflon septum[7].

  • Causality: Et₃N is added before the electrophile to act as an acid scavenger. This ensures the piperidine nitrogen remains unprotonated and highly nucleophilic[6]. The dropwise addition prevents an initial exothermic spike that could lead to localized degradation of the amine.

Step 2: Microwave Irradiation
  • Action: Place the sealed tube in the microwave reactor. Irradiate at 50–80 °C using a dynamic power mode (max 300 W) for 3 to 10 minutes[5][7]. Monitor the temperature continuously via a calibrated infrared sensor[7].

  • Causality: Dynamic power modulation ensures the reaction reaches the target temperature rapidly without thermal overshooting. The sealed environment safely contains pressure, allowing the reaction to proceed above the solvent's atmospheric boiling point (superheating). This exponentially increases the reaction rate while maintaining a closed system that prevents solvent evaporation[2].

Step 3: Rapid Quenching
  • Action: Upon completion of the programmed irradiation time, immediately cool the vessel to <35 °C using a high-pressure air jet integrated into the MW unit[7].

  • Causality: Rapid cooling arrests the reaction kinetics instantly[7]. This is critical to prevent the formation of poly-sulfonylated byproducts or the thermal decomposition of sensitive functional groups (such as carboxamides) on the piperidine ring.

Step 4: Self-Validating Workup & Isolation
  • Action: Dilute the crude mixture with 5 mL of DCM. Wash sequentially with 1M HCl (2 × 5 mL), saturated aqueous NaHCO₃ (5 mL), and brine (5 mL)[6]. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[6].

  • Validation Check: Spot the crude mixture on a silica TLC plate alongside the starting piperidine amine. Elute with EtOAc/Hexane (1:1)[1]. Stain with ninhydrin and heat.

  • Self-Validation: If the reaction is successful, no purple spot (indicating primary/secondary amine) will remain at the baseline. The product will appear as a distinct, UV-active spot at a higher Rf​ value.

  • Causality: The acidic wash selectively protonates and removes unreacted piperidine and Et₃N into the aqueous layer. The basic wash neutralizes residual HCl and removes unreacted sulfonic acid (the hydrolyzed byproduct of sulfonyl chloride)[6].

Quantitative Data & Optimization

The transition from conventional heating to microwave irradiation yields significant improvements across all synthetic parameters:

ParameterConventional Thermal SynthesisMicrowave-Assisted Synthesis
Reaction Time 24 – 48 hours3 – 10 minutes
Temperature Profile Reflux (~40–80 °C, slow conductive heating)50 – 80 °C (rapid dielectric superheating)
Typical Yield 60 – 80%> 90%
Crude Purity Moderate (requires column chromatography)High (>95%, often requires only liquid-liquid extraction)
Solvent Requirement High volumes (reflux conditions)Minimal to Solvent-Free

(Data synthesized from comparative studies[1][2][3][4])

Quality Control & Spectroscopic Verification

To ensure the trustworthiness and structural integrity of the synthesized phenylsulfonyl piperidine amine, perform the following analytical verifications:

  • IR Spectroscopy: Confirm the successful formation of the sulfonamide linkage by observing strong S=O asymmetric and symmetric stretching bands at approximately 1340 cm⁻¹ and 1180 cm⁻¹ [8].

  • ¹H NMR (CDCl₃, 300/400 MHz): Verify the structure by observing the characteristic downfield shift of the piperidine α-protons adjacent to the sulfonamide nitrogen (δ 2.9–3.5 ppm ) and the integration of the aromatic phenyl protons (δ 7.5–7.8 ppm )[1][7].

References

  • Title: An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions Source: RSC Advances (RSC Publishing) URL: [Link]

  • Title: Modular and Computational Access to Innocuous Multistep Metal-Free Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors Source: National Center for Biotechnology Information (NCBI / PMC) URL: [Link]

  • Title: Microwave-Assisted Synthesis, Characterization, and Biological Activity of New Copper (II) Complex with Sulfonamide Source: MDPI URL: [Link]

  • Title: Supporting Information: An Easy Microwave-assisted Synthesis of Sulfonamides directly from Sulfonic Acids Source: ACS Publications / AWS URL: [Link]

Sources

Application of 1-(Phenylsulfonyl)piperidin-3-amine in Heterocyclic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Phenylsulfonyl Piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of approved pharmaceutical agents.[1] Its conformational flexibility and capacity to project substituents into three-dimensional space make it an invaluable building block for designing molecules that interact with complex biological targets.[2] The strategic introduction of a phenylsulfonyl group onto the piperidine nitrogen serves a dual purpose: it modulates the basicity of the piperidine nitrogen, influencing pharmacokinetic properties, and provides a synthetically stable handle that is generally robust to many reaction conditions.

This guide focuses on the application of a particularly valuable, yet underexplored, building block: 1-(Phenylsulfonyl)piperidin-3-amine . The presence of a primary amino group at the 3-position offers a versatile reactive site for the construction of a diverse array of heterocyclic systems. While direct literature examples for this specific starting material are nascent, its structural similarity to other widely used amino-heterocycles allows for the confident application of well-established synthetic methodologies. This application note will detail a representative and robust protocol for the synthesis of a pyrazole derivative, a common and important heterocyclic core in drug discovery, using 1-(Phenylsulfonyl)piperidin-3-amine as the key starting material.[3]

Core Application: Synthesis of Substituted Pyrazoles via Knorr Cyclocondensation

The Knorr pyrazole synthesis, a venerable and reliable reaction in heterocyclic chemistry, involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4] In the context of our target molecule, the primary amino group of 1-(Phenylsulfonyl)piperidin-3-amine can act as a hydrazine surrogate, reacting with a 1,3-dicarbonyl compound to furnish a highly substituted pyrazole. This transformation provides a direct and efficient route to novel chemical entities bearing the 1-(phenylsulfonyl)piperidine moiety.

The general reaction is as follows:

Reaction Mechanism and Rationale

The reaction proceeds through a well-established mechanism.[4] First, the primary amine of 1-(Phenylsulfonyl)piperidin-3-amine undergoes condensation with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone-like intermediate. This is followed by an intramolecular cyclization where the remaining nitrogen attacks the second carbonyl group. Subsequent dehydration of the cyclic intermediate leads to the formation of the stable, aromatic pyrazole ring. The use of a mild acid catalyst facilitates both the initial condensation and the final dehydration step.[5]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-1-(1-(phenylsulfonyl)piperidin-3-yl)-1H-pyrazole

This protocol details the synthesis of a model pyrazole derivative from 1-(Phenylsulfonyl)piperidin-3-amine and acetylacetone (a common 1,3-dicarbonyl compound).

Materials:

  • 1-(Phenylsulfonyl)piperidin-3-amine

  • Acetylacetone (2,4-pentanedione)

  • Ethanol, absolute

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(Phenylsulfonyl)piperidin-3-amine (1.0 eq).

  • Add absolute ethanol (20 mL per gram of the amine) to the flask and stir to dissolve.

  • To the stirred solution, add acetylacetone (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize the acetic acid.

  • Transfer the mixture to a separatory funnel, shake well, and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,5-dimethyl-1-(1-(phenylsulfonyl)piperidin-3-yl)-1H-pyrazole.

Data Presentation:

Reactant 1Reactant 2SolventCatalystTime (h)Temp (°C)Yield (%)
1-(Phenylsulfonyl)piperidin-3-amineAcetylacetoneEthanolGlacial Acetic Acid4-678>85%
(Based on typical Knorr synthesis yields)

Visualization of Key Processes

Workflow for Pyrazole Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A 1-(Phenylsulfonyl)piperidin-3-amine D Reflux at 78°C for 4-6h A->D B Acetylacetone B->D C Ethanol & Acetic Acid C->D E Solvent Evaporation D->E F Aqueous Work-up (NaHCO3) E->F G Extraction with Ethyl Acetate F->G H Drying and Concentration G->H I Column Chromatography H->I J Pure Pyrazole Product I->J

Caption: A generalized workflow for the synthesis of pyrazole derivatives.

Mechanism of Knorr Pyrazole Synthesis

G Amine 1-(Phenylsulfonyl)piperidin-3-amine Hydrazone Hydrazone Intermediate Amine->Hydrazone + 1,3-Dicarbonyl - H2O Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Aromatic Pyrazole Cyclic_Intermediate->Pyrazole - H2O

Caption: The reaction mechanism of the Knorr pyrazole synthesis.

Trustworthiness and Self-Validation

The protocol described is based on the well-established and highly reproducible Knorr pyrazole synthesis.[4] The progress of the reaction can be easily monitored by TLC, providing a clear indication of the consumption of starting materials and the formation of the product. The final product can be fully characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected spectral data would show characteristic signals for the pyrazole ring protons and carbons, in addition to the signals corresponding to the 1-(phenylsulfonyl)piperidine moiety.

Future Directions and Broader Applications

The primary amine of 1-(Phenylsulfonyl)piperidin-3-amine is a versatile functional group that can participate in a wide range of heterocycle-forming reactions beyond pyrazole synthesis. Researchers can explore its use in:

  • Synthesis of Triazoles: Reaction with azides and alkynes in multi-component reactions.

  • Synthesis of Pyridines: Through condensation reactions with 1,5-dicarbonyl compounds or their equivalents.[6]

  • Synthesis of Fused Heterocycles: The primary amine can be a key component in the construction of bicyclic and polycyclic systems of medicinal interest.[3]

  • Multi-component Reactions (MCRs): This building block is an ideal candidate for use in MCRs to rapidly generate libraries of complex and diverse heterocyclic compounds.[7][8]

The exploration of these and other synthetic pathways will undoubtedly expand the utility of 1-(Phenylsulfonyl)piperidin-3-amine as a valuable tool in drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link][9]

  • Manferdini, M., Morelli, C. F., & Veronese, A. C. (2000). Chemoselective Synthesis of Pyrazole Derivatives via β-Enamino Keto Esters. Heterocycles, 53(12), 2775-2780. Retrieved from [Link][10]

  • Slideshare. (2019, January 19). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link][11]

  • Banu, A., & Singh, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical and Biosciences Journal, 6(3), 23-34. Retrieved from [Link][12]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link][5][13]

  • Levine, E. M., & Novak, A. J. (2016). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. ACS chemical biology, 11(8), 2118–2122. Retrieved from [Link][5]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link][14]

  • Google Patents. (n.d.). Method of preparation of the pyrazoles. Retrieved from [15]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516. Retrieved from [Link][16]

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 2348-2402. Retrieved from [Link]

  • Organic Chemistry Portal. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. Retrieved from [Link]

  • Bibliomed. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Retrieved from [Link]

  • Slideshare. (n.d.). Experiment No 5 To synthesis and submit 1,3 Pyrazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Retrieved from [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link][1]

  • Baran, P. (2004, June 9). Pyridine Synthesis: Cliff Notes. Retrieved from [Link][6]

  • Beilstein Journals. (2025, June 13). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 21, 92-100. Retrieved from [Link][7]

  • JournalsPub. (2024, September 21). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. Journal of Chemical and Pharmaceutical Sciences, 17(3). Retrieved from [Link][8]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Phenylsulfonyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(Phenylsulfonyl)piperidin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction yields.

Section 1: Troubleshooting the N-Sulfonylation Reaction

The core of this synthesis is the reaction between a piperidine precursor and benzenesulfonyl chloride. The efficiency of this step is paramount for the overall yield. Most issues arise from the reactivity of the sulfonyl chloride and the nucleophilicity of the amine.

Q1: My N-sulfonylation reaction has a very low yield. What are the primary causes and how can I fix it?

Low yield is the most common issue, often stemming from a few critical factors: reagent quality, reaction conditions, and competing side reactions.

Possible Causes & Solutions:

  • Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly susceptible to hydrolysis by ambient moisture, forming unreactive benzenesulfonic acid.[1][2]

    • Solution: Always use a fresh bottle of benzenesulfonyl chloride or one that has been stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator. Ensure all glassware is oven-dried or flame-dried before use, and use anhydrous solvents.

  • Incorrect Stoichiometry: An excess of benzenesulfonyl chloride can lead to side reactions, particularly the formation of di-sulfonylated products if unprotected 3-aminopiperidine is used.[2]

    • Solution: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the amine relative to the benzenesulfonyl chloride to ensure the limiting reagent is consumed.[1] If di-sulfonylation is a concern, a slow, dropwise addition of the sulfonyl chloride to the amine solution at a reduced temperature (e.g., 0 °C) is highly recommended.[1][2]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for neutralizing the HCl byproduct and facilitating the reaction.

    • Solution: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often preferred over pyridine, which can sometimes react with the sulfonyl chloride.[1][3] Polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they dissolve the reactants well without participating in the reaction.[4]

  • Suboptimal Temperature: While many sulfonylation reactions proceed at room temperature, temperature control is key.

    • Solution: The initial addition of benzenesulfonyl chloride should be performed at 0 °C to control the initial exotherm and minimize side reactions.[1] After the addition is complete, the reaction can be allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).[1]

Optimized Protocol for N-Sulfonylation of N-Boc-3-aminopiperidine

This protocol assumes a common synthetic route starting from the commercially available N-Boc protected amine.

  • Setup: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-3-aminopiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve benzenesulfonyl chloride (1.05 eq) in anhydrous DCM. Add the benzenesulfonyl chloride solution dropwise to the stirred amine solution over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting amine. A typical eluent system is Hexane/Ethyl Acetate.

  • Workup: Quench the reaction by adding 1 M HCl (aq). Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-1-(phenylsulfonyl)piperidin-3-amine.

Q2: I'm seeing multiple spots on my TLC plate after the sulfonylation reaction. What are the likely side products?

The formation of multiple products is typically due to side reactions involving the starting materials or base.

Common Side Products & Mitigation Strategies:

Side ProductLikely CauseMitigation Strategy
Benzenesulfonic Acid Hydrolysis of benzenesulfonyl chloride by trace water.[2]Use anhydrous solvents and oven-dried glassware. Store sulfonyl chloride under inert gas.
Di-sulfonated Amine Reaction of a primary amine with a second molecule of sulfonyl chloride.[2][4]Use a slight excess of the amine, and add the sulfonyl chloride slowly at 0 °C.
Unreacted Starting Amine Incomplete reaction; insufficient sulfonyl chloride or reaction time.Ensure accurate stoichiometry and monitor the reaction by TLC to completion.
Pyridine-Sulfonyl Adduct Reaction of pyridine (if used as a base) with benzenesulfonyl chloride.[1]Use a non-nucleophilic base such as triethylamine (TEA) or DIPEA.

Below is a troubleshooting workflow to address low yield and impurity issues in the N-sulfonylation step.

G start Low Yield or Impure Product check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents sub_reagents1 Benzenesulfonyl Chloride Hydrolyzed? check_reagents->sub_reagents1 check_conditions Review Reaction Conditions (Temp, Base, Solvent) sub_cond1 Di-sulfonylation Observed? check_conditions->sub_cond1 check_workup Analyze Workup & Purification sub_workup1 Losing Product During Extraction? check_workup->sub_workup1 sub_reagents2 Solvents/Glassware Dry? sub_reagents1->sub_reagents2 No sol_reagents1 Use Fresh Reagent Store Under Inert Gas sub_reagents1->sol_reagents1 Yes sub_reagents2->check_conditions Yes sol_reagents2 Oven-dry Glassware Use Anhydrous Solvents sub_reagents2->sol_reagents2 No sub_cond2 Reaction Stalled? sub_cond1->sub_cond2 No sol_cond1 Slowly Add R-SO2Cl at 0°C Use Slight Excess of Amine sub_cond1->sol_cond1 Yes sub_cond2->check_workup No sol_cond2 Increase Reaction Time Check Base Stoichiometry sub_cond2->sol_cond2 Yes sol_workup1 Adjust pH During Wash Steps Perform Back-Extraction sub_workup1->sol_workup1 Yes end_node Optimized Yield sub_workup1->end_node No

Caption: Troubleshooting Decision Tree for N-Sulfonylation.

Section 2: Boc Group Deprotection

For syntheses that begin with N-Boc-3-aminopiperidine, the final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the primary amine. While generally straightforward, this step can also impact the final yield and purity.

Q3: What are the best practices for Boc deprotection to maximize yield and purity?

The key to successful Boc deprotection is choosing conditions that are effective without degrading the desired product. The standard method involves treatment with a strong acid.[5][6]

Recommended Method: Trifluoroacetic Acid (TFA)

Trifluoroacetic acid in a solvent like DCM is the most common and reliable method for Boc deprotection.[5] The reaction proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a TFA salt.[6]

Step-by-Step Deprotection Protocol:

  • Setup: Dissolve the Boc-protected compound (1.0 eq) in DCM (0.1-0.2 M).

  • Reagent Addition: Cool the solution to 0 °C. Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the solution. Caution: The reaction generates gas (CO₂ and isobutylene). Ensure the system is not closed.[5]

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. The crude product will be the TFA salt.

  • Neutralization (Free-Basing): To obtain the neutral amine, dissolve the crude salt in a minimal amount of water or methanol and basify to pH >10 by the slow addition of a base like 2 M NaOH or saturated NaHCO₃.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 1-(Phenylsulfonyl)piperidin-3-amine.

Troubleshooting Boc Deprotection:

IssuePossible CauseSolution
Incomplete Deprotection Insufficient acid or reaction time.Increase the equivalents of TFA or extend the reaction time. Monitor closely by TLC.
Low Yield After Workup The amine salt is water-soluble and is lost in the aqueous layer.Ensure the aqueous layer is sufficiently basic (pH >10) before extraction to convert the amine to its less polar free base form.[7] Perform multiple extractions.
Product Degradation Product is sensitive to prolonged exposure to strong acid.Keep the reaction temperature low and monitor carefully to avoid unnecessarily long reaction times. Consider alternative, milder deprotection methods if sensitivity is high.[8]

Below is a diagram illustrating the general synthetic pathway discussed.

G cluster_0 Step 1: Protection (Optional) cluster_1 Step 2: N-Sulfonylation cluster_2 Step 3: Deprotection A 3-Aminopiperidine B N-Boc-3-aminopiperidine A->B Boc₂O, Base C N-Boc-1-(phenylsulfonyl) piperidin-3-amine B->C PhSO₂Cl, Base DCM, 0°C to RT D 1-(Phenylsulfonyl) piperidin-3-amine C->D TFA, DCM

Caption: Common Synthetic Route for 1-(Phenylsulfonyl)piperidin-3-amine.

Section 3: Purification and Final Product Handling

Q4: I'm having difficulty purifying the final product by column chromatography. Are there better methods?

The free amine product can sometimes exhibit "streaking" on silica gel columns due to its basicity.

Purification Strategies:

  • Column Chromatography Additives:

    • Basic Modifier: Pre-treating your silica gel with a solvent system containing a small amount of triethylamine (~1%) or ammonium hydroxide can neutralize the acidic sites on the silica, leading to better peak shapes and reduced streaking.

    • Alternative Stationary Phase: If silica proves too problematic, consider using neutral or basic alumina for your column.[9]

  • Crystallization/Salt Formation:

    • Often, the most effective purification method is to form a crystalline salt of the final amine. Dissolving the crude free base in a suitable solvent (e.g., ethanol, isopropanol) and adding a solution of HCl in ether or isopropanol can precipitate the hydrochloride salt in high purity.[7] The salt can then be collected by filtration. If the free base is required, the purified salt can be neutralized and extracted as described in the deprotection workup.

  • Acid-Base Extraction:

    • A liquid-liquid extraction can be a powerful purification tool. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1 M HCl). The desired amine will move into the aqueous layer as its protonated salt, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be collected, basified, and re-extracted with an organic solvent to recover the purified free amine.

By systematically addressing these common issues, researchers can significantly improve the yield and purity in the synthesis of 1-(Phenylsulfonyl)piperidin-3-amine, leading to more reliable and reproducible results.

References
  • BenchChem. (2025). Optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling. BenchChem Tech Support.
  • BenchChem. (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. BenchChem Tech Support.
  • BenchChem. (2025). Optimizing temperature and pressure for benzenesulfonamide synthesis reactions. BenchChem Tech Support.
  • King, J. F., & As-sa'd, N. S. (n.d.).
  • Min, C., et al. (2021). An Aminative Rearrangement of O‐(Arenesulfonyl)hydroxylamines: Facile Access to ortho‐Sulfonyl Anilines. Angewandte Chemie.
  • BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Benzenesulfonamides. BenchChem Tech Support.
  • Clemente, F., Matassini, C., & Cardona, F. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem Tech Support.
  • Synple Chem. (n.d.).
  • Stoyanov, E., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
  • Organic Syntheses. (n.d.). 1-phenylpiperidine. Organic Syntheses Procedure.
  • J&K Scientific LLC. (2026). BOC Protection and Deprotection. J&K Scientific.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Wünsch, B., et al. (n.d.).
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Rehman, A., et al. (2026). Synthesis of Potent Antibacterial Agents Derived from 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol.
  • Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds. BenchChem Tech Support.
  • AAPPTec. (n.d.). Boc Resin Cleavage Protocol. AAPPTec.
  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
  • Boumoud, B., et al. (n.d.).
  • The Aquila Digital Community. (n.d.). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal.
  • DTIC. (2025). Piperidine Synthesis. DTIC.
  • Beilstein Journals. (n.d.). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals.
  • ResearchGate. (n.d.). Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate.
  • PMC. (n.d.). 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. PMC.
  • MDPI. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem.
  • BenchChem. (n.d.). Optimizing reaction conditions for 1-(3-Methoxypropyl)-4-piperidinamine synthesis. BenchChem Tech Support.
  • Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry.
  • Reddit. (2025). Purification of THP protected compound. r/Chempros.
  • ResearchGate. (2018). How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups?
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.

Sources

Technical Support Center: Resolving Enantiomers of 1-(Phenylsulfonyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides validated methodologies, troubleshooting protocols, and causal explanations for resolving the enantiomers of 1-(phenylsulfonyl)piperidin-3-amine. This intermediate is critical in the synthesis of kinase inhibitors and dipeptidyl peptidase-4 (DPP-4) inhibitors[1][2].

Below, you will find step-by-step methodologies and FAQs designed to ensure high enantiomeric excess (ee) and robust scalability in your workflows.

Workflow & Strategy Overview

Choosing the correct resolution strategy depends entirely on your required throughput and scale. The decision tree below outlines the logical flow for both preparative and analytical approaches.

Workflow Start Racemic 1-(Phenylsulfonyl) piperidin-3-amine Scale Determine Scale of Resolution Start->Scale Prep Preparative Scale (>10 g) Scale->Prep High Throughput Analyt Analytical / Micro-Prep (<1 g) Scale->Analyt Rapid Screening Salt Diastereomeric Salt Formation Prep->Salt SFC Chiral SFC / HPLC Analyt->SFC Cryst Fractional Crystallization (e.g., (R)-CPA) Salt->Cryst Chrom Chiralpak AD/IC + DEA Modifier SFC->Chrom FreeBase Free-basing & Extraction Cryst->FreeBase EE_Check ee% Validation (Chiral HPLC) Chrom->EE_Check FreeBase->EE_Check

Workflow for resolving 1-(phenylsulfonyl)piperidin-3-amine enantiomers.

Preparative Resolution via Diastereomeric Salt Formation

For scales exceeding 10 grams, fractional crystallization via diastereomeric salt formation is the most cost-effective method. Optically active cyclic phosphoric acids, such as (R)-CPA, have proven highly effective for 3-aminopiperidine derivatives[1].

Step-by-Step Methodology
  • Dissolution: Suspend racemic 1-(phenylsulfonyl)piperidin-3-amine (1.0 eq) and (R)-CPA (1.0 eq) in 90% tert-butyl alcohol (TBA).

  • Heating: Heat the mixture to 80°C under continuous stirring until a clear, homogeneous solution is achieved.

  • Controlled Nucleation: Cool the solution linearly to 0°C over a 12-hour period. Do not crash-cool, as this traps impurities within the crystal lattice.

  • Filtration: Filter the precipitated diastereomeric salt and wash the filter cake with cold 90% TBA (0°C).

  • Free-Basing (Self-Validating Step): Suspend the salt in deionized water and add 2M NaOH until the pH reaches >10. Extract the aqueous layer three times with dichloromethane (DCM).

  • Recovery: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the enantiopure free base.

Troubleshooting & FAQs

Q: Why is the phenylsulfonyl protecting group critical before attempting chiral resolution? A: Causality: The phenylsulfonyl group acts as a strongly electron-withdrawing sulfonamide, which drastically reduces the pKa of the piperidine ring nitrogen, rendering it non-basic[2]. This ensures that only the primary amine at the C3 position can be protonated by the chiral resolving acid. If the piperidine nitrogen were unprotected, the diamine would form complex, non-stoichiometric polymeric networks with the resolving agent, preventing clean lattice formation and crystallization.

Q: Why did my diastereomeric salt fail to crystallize, yielding a thick syrup instead? A: Causality: Syrup formation (oiling out) is driven by a solvent dielectric mismatch or supersaturation without nucleation. 3-Aminopiperidine salts are highly soluble in high-polarity solvents like pure methanol. By switching to a solvent with a lower dielectric constant, such as 90% tert-butyl alcohol (TBA)[1], you decrease the solubility of the salt, thermodynamically forcing the less soluble diastereomer to precipitate rather than form a supersaturated oil.

Q: How do I validate that the resolution was successful and self-consistent? A: A self-validating protocol requires analyzing both the first crop of crystals and the mother liquor. If your isolated free base from the crystals shows >95% ee for the (R)-enantiomer, chiral HPLC analysis of the mother liquor must show a proportional enrichment of the (S)-enantiomer. If the mother liquor is racemic, it indicates that mass balance has been violated—likely due to chemical degradation or base-catalyzed racemization during the extraction step.

Analytical & Preparative Chiral Chromatography

For rapid screening or micro-preparative scales (<1 g), Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the method of choice[2][3].

Step-by-Step Methodology
  • Sample Preparation: Dissolve the racemic amine in a 1:1 mixture of Methanol/Ethanol at a concentration of 20 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Equip the system with an amylose-based stationary phase, such as a Chiralpak AD or IC column (e.g., 4.6 x 100 mm for analytical, 30 x 250 mm for preparative)[2][3].

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane/Ethanol (60:40) supplemented with 0.1% to 0.5% Diethylamine (DEA)[2][4].

  • Elution & Monitoring: Run the mobile phase at a flow rate appropriate for the column size (e.g., 5 mL/min for analytical). Monitor the elution via UV detection at 254 nm, utilizing the strong chromophore of the phenylsulfonyl group.

  • Fraction Collection: Collect the separated peaks and evaporate the solvent under reduced pressure at <40°C to prevent thermal degradation.

Troubleshooting & FAQs

Q: In chiral HPLC, why am I observing severe peak tailing for the enantiomers? A: Causality: Peak tailing is caused by secondary, non-enantioselective interactions. The free primary amine at the C3 position strongly hydrogen-bonds with residual acidic silanol groups on the silica support of the chiral stationary phase. Adding a basic modifier like 0.1% Diethylamine (DEA) competitively binds and masks these silanols, ensuring sharp, symmetrical peaks and preventing irreversible adsorption[2][3].

Q: How does the phenylsulfonyl group affect column selection and retention? A: Causality: The phenyl ring of the sulfonyl group introduces strong π−π stacking interactions with the aromatic rings of the polysaccharide derivatives in columns like Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)). This interaction significantly increases retention time and enhances chiral recognition compared to aliphatic protecting groups like Boc[2].

Quantitative Data & Validation

The table below summarizes expected yields and enantiomeric excesses based on the chosen resolution methodology, serving as a benchmark for your experimental validation.

Resolution MethodResolving Agent / ColumnSolvent / Mobile PhaseExpected Yield (%)Target ee (%)
Diastereomeric Salt (R)-CPA (1.0 eq)90% tert-Butyl Alcohol40–45% (per enantiomer)>99.0% (after 1 recrystallization)
Diastereomeric Salt (R)-Mandelic AcidEthanol / MTBE~35% (per enantiomer)92.0–95.0%
Chiral HPLC Chiralpak ICHexane/EtOH (60:40) + 0.1% DEA>90% (recovery)>99.5%
Chiral SFC Chiralpak ADCO₂ / Isopropanol (60:40) + 0.1% DEA>95% (recovery)>99.5%

References

  • Sun, Yujuan, et al. "Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids." Chirality, vol. 33, no. 7, 2021, pp. 379-384.
  • "Aminoheteroaryl benzamides as kinase inhibitors." WO2015066188A1, Google Patents, 2015.
  • "Discovery of Selective and Potent Inhibitors of Gram-Positive Bacterial Thymidylate Kinase (TMK)." Journal of Medicinal Chemistry, ACS Publications, 2012.
  • "A Comparative Guide to the Chiral Separation of 4-Aminopiperidine Analogs." Benchchem.

Sources

Technical Support Center: Minimizing Side Reactions in Piperidine Sulfonylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Sulfonylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. We will delve into the common side reactions encountered during the N-sulfonylation of piperidines, providing in-depth troubleshooting advice and optimized protocols to ensure the integrity of your synthesis. Our focus is on not just the "how," but the "why," grounding our recommendations in mechanistic principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the N-sulfonylation of piperidine?

A1: The most prevalent side reactions include hydrolysis of the sulfonyl chloride, formation of a highly reactive N-sulfonylpyridinium salt when using pyridine as a base, potential over-sulfonylation under certain conditions, and possible C-H sulfonylation of the piperidine ring, especially under oxidative conditions. Each of these can lead to reduced yield and complex purification challenges.

Q2: My reaction is complete according to TLC, but my yield is low after work-up. What is the likely cause?

A2: A common culprit for low isolated yields is the partial hydrolysis of your N-sulfonylated piperidine product, especially if the work-up involves strongly acidic conditions. N-sulfonylpiperidines can be susceptible to acid-catalyzed hydrolysis.[1] Additionally, if your product is unexpectedly polar, it may remain in the aqueous layer during extraction.

Q3: I've noticed a significant amount of a water-soluble impurity in my crude product. What is it and how can I remove it?

A3: This is very likely the sulfonic acid, formed from the hydrolysis of the sulfonyl chloride starting material.[1] This is the most common byproduct. Purification can be achieved by careful liquid-liquid extraction. Since the sulfonic acid is highly acidic, it can be removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate. However, be mindful of the stability of your desired product to basic conditions.

Q4: Is there a difference between using triethylamine and pyridine as the base?

A4: Yes, the choice of base is critical and influences the reaction mechanism. Triethylamine acts as a non-nucleophilic base, primarily scavenging the HCl produced. Pyridine, however, is a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt.[2] This intermediate is more electrophilic than the sulfonyl chloride itself, which can accelerate the reaction but also potentially lead to different side reaction profiles.

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are observing a low yield of your desired N-sulfonylpiperidine with unreacted piperidine starting material, consider the following:

Potential Cause Troubleshooting Step Scientific Rationale
Degraded Sulfonyl Chloride Use a fresh bottle of sulfonyl chloride or purify the existing stock. Confirm purity via NMR if possible.Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, forming the corresponding unreactive sulfonic acid.[1]
Insufficiently Anhydrous Conditions Thoroughly dry all glassware in an oven. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).Any moisture present will rapidly hydrolyze the sulfonyl chloride, consuming the reagent and reducing the potential yield.
Sub-optimal Temperature While the reaction is typically run at 0 °C to room temperature, gentle heating (e.g., 40-50 °C) can be beneficial for less reactive or sterically hindered piperidines. Monitor carefully for decomposition.Increased temperature can overcome the activation energy barrier for the reaction. However, it can also accelerate the decomposition of the sulfonyl chloride.[3]
Steric Hindrance For highly substituted piperidines, consider using a more reactive sulfonylating agent (e.g., a sulfonyl fluoride, though less common) or a more potent catalytic system (e.g., DMAP in catalytic amounts with a stoichiometric base).Steric hindrance around the piperidine nitrogen can slow down the nucleophilic attack on the sulfur atom of the sulfonyl chloride.[4]
Issue 2: Formation of Multiple Byproducts

The presence of multiple spots on a TLC or peaks in an LC-MS analysis indicates the formation of side products.

Potential Cause Troubleshooting Step Scientific Rationale
Hydrolysis of Sulfonyl Chloride Implement strictly anhydrous conditions as described above.This is the most common side reaction, leading to the formation of sulfonic acid.[1]
N-Sulfonylpyridinium Salt Mediated Side Reactions If using pyridine, consider switching to a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).The highly reactive N-sulfonylpyridinium intermediate can sometimes lead to undesired side reactions with other nucleophiles present in the reaction mixture.
Oxidative C-H Sulfonylation Ensure the reaction is performed under an inert atmosphere and that solvents are peroxide-free.Under oxidative conditions, C-H bonds beta to the nitrogen of cyclic amines can undergo sulfonylation to form enaminyl sulfones.[5] While less common under standard N-sulfonylation conditions, it is a possibility if oxidizing agents are present.
Ring Opening Avoid harsh reaction conditions (high temperatures, strong acids/bases).While N-sulfonylpiperidines are generally stable, extreme conditions could potentially lead to ring-opening, though this is not a commonly reported side reaction during the sulfonylation itself.[6]

Visualizing the Reaction Pathways

The choice of base significantly alters the reaction pathway. Below are diagrams illustrating the mechanisms with a non-nucleophilic base versus a nucleophilic catalyst.

G cluster_0 Mechanism with a Non-Nucleophilic Base (e.g., Et3N) Piperidine Piperidine Intermediate Zwitterionic Intermediate Piperidine->Intermediate Nucleophilic Attack SulfonylChloride R-SO2Cl SulfonylChloride->Intermediate Et3N Et3N Product N-Sulfonylpiperidine Et3N->Product Intermediate->Product Deprotonation Et3NHCl Et3N·HCl

Caption: Reaction with a non-nucleophilic base.

G cluster_1 Mechanism with a Nucleophilic Catalyst (e.g., Pyridine) Pyridine Pyridine Sulfonylpyridinium N-Sulfonylpyridinium Salt (Highly Reactive) Pyridine->Sulfonylpyridinium Forms Intermediate SulfonylChloride R-SO2Cl SulfonylChloride->Sulfonylpyridinium Product N-Sulfonylpiperidine Sulfonylpyridinium->Product Piperidine Piperidine Piperidine->Product Nucleophilic Attack PyridiniumCl Pyridinium Chloride

Caption: Reaction with a nucleophilic catalyst.

Experimental Protocols

Protocol 1: General N-Sulfonylation of Piperidine with Triethylamine

This protocol is a robust starting point for the N-sulfonylation of piperidine and its less-hindered derivatives.

Materials:

  • Piperidine (1.0 eq)

  • Sulfonyl chloride (e.g., tosyl chloride, 1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Reagent Addition: Dissolve piperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred piperidine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with water (2x), followed by saturated aqueous sodium bicarbonate (1x), and finally brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Purification Strategy for Removing Sulfonic Acid Byproduct

This protocol outlines an effective work-up procedure to remove the common sulfonic acid impurity.

Procedure:

  • Initial Quench: After the reaction is deemed complete, quench the reaction mixture by the slow addition of water.

  • Organic Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or DCM (3x).

  • Basic Wash: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x). This will deprotonate the sulfonic acid, rendering it highly water-soluble and facilitating its removal into the aqueous phase.

  • Brine Wash and Drying: Wash the organic layer with brine to remove residual water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purity Check: Assess the purity of the crude product by NMR or LC-MS to confirm the removal of the sulfonic acid.

G cluster_2 Purification Workflow Start Crude Reaction Mixture (Product + Sulfonic Acid) Quench Quench with Water Start->Quench Extract Extract with Organic Solvent Quench->Extract Wash_NaHCO3 Wash with sat. NaHCO3 (aq) Extract->Wash_NaHCO3 Separate Separate Layers Wash_NaHCO3->Separate Organic_Layer Organic Layer (Product) Separate->Organic_Layer Aqueous_Layer Aqueous Layer (Sodium Sulfonate Salt) Separate->Aqueous_Layer Dry Dry and Concentrate Organic_Layer->Dry Pure_Product Purified Product Dry->Pure_Product

Caption: Workflow for purification.

By understanding the underlying mechanisms of potential side reactions and implementing these optimized protocols and troubleshooting guides, researchers can significantly improve the efficiency and purity of piperidine sulfonylation reactions.

References

  • Benchchem. (2025). Byproduct identification and removal in sulfonamide synthesis.
  • Taylor & Francis. (2024).
  • The Aquila Digital Community. (n.d.). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds.
  • MDPI. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • Semantic Scholar. (n.d.).
  • Benchchem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • Benchchem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids.
  • ResearchGate. (2018).
  • Reddit. (2024). Question on purifying aryl Sulfonic acids.
  • Wiley Online Library. (2019).
  • ACS Publications. (2019).
  • MDPI. (2023).
  • R Discovery. (2020). Sulfonylation of Five‐Membered Aromatic Heterocycles Compounds through Nucleophilic Aromatic Substitution: Concerted or Stepwise Mechanism?.
  • PMC. (2023). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method.
  • ResearchGate. (2022).
  • Quora. (2017). Which of the following is more basic, pyridine or triethyamine?.
  • Wiley Online Library. (2020).
  • Vedantu. (n.d.). Pyridine is less basic than triethylamine because A class 11 chemistry CBSE.
  • Universidad San Francisco de Quito USFQ. (2020). Sulfonylation of Five-Membered Aromatic Heterocycles Compounds through Nucleophilic Aromatic Substitution: Concerted or Stepwise Mechanism?.
  • ResearchGate. (2015). Is triethylamine going to catalyze the condensation reaction in more or less the same way as piperidine does?.
  • ChemRxiv. (2020).
  • Royal Society of Chemistry. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.
  • PMC. (2018).
  • Reddit. (2019). Using Pyridine vs. Triethylamine.
  • The Aquila Digital Community. (n.d.). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds.
  • Springer. (2007).
  • Royal Society of Chemistry. (2021).
  • Wiley Online Library. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols.
  • Benchchem. (2025).
  • News-Medical.net. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • The Pharmaceutical Journal. (2021).
  • ResearchGate. (2025). Living Ring-Opening Polymerization of N -Sulfonylaziridines: Synthesis of High Molecular Weight Linear Polyamines.
  • PubMed. (2002). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique.
  • ResearchGate. (2016). Stability of drugs and medicines Hydrolysis.
  • NIJ.gov. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • ResearchGate. (2017). Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study.
  • Royal Society of Chemistry. (2015).
  • PubMed. (1996). Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists.
  • ResearchGate. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • PMC. (2018). Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes.
  • PMC. (2026). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)
  • SciSpace. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • MDPI. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • ResearchGate. (2021).

Sources

Troubleshooting solubility issues with 1-(Phenylsulfonyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(Phenylsulfonyl)piperidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chemical principles, ensuring you can adapt these strategies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of 1-(Phenylsulfonyl)piperidin-3-amine?

Understanding the basic properties of a compound is the first step in troubleshooting its solubility. Key parameters for 1-(Phenylsulfonyl)piperidin-3-amine are summarized below.

Table 1: Physicochemical Properties of 1-(Phenylsulfonyl)piperidin-3-amine

PropertyValueSource/Comment
Molecular Formula C₁₁H₁₆N₂O₂S-
Molecular Weight 240.32 g/mol -
Appearance SolidVendor Data
Predicted logP 1.22A measure of lipophilicity ("oil-liking"). A positive value suggests a preference for non-polar environments.
Predicted pKa ~9.5 - 11.0This value corresponds to the protonation of the piperidine amine group. It is a critical parameter for understanding pH-dependent aqueous solubility.[1][2]

Note: Predicted values are computational estimates and may vary slightly from empirical measurements.

Q2: Why is my 1-(Phenylsulfonyl)piperidin-3-amine not dissolving in aqueous buffer?

The limited aqueous solubility of the neutral form is the most common reason for dissolution failure. The molecule has a phenylsulfonyl group and a piperidine ring, which are largely non-polar, and a basic amine group that offers a route to increasing solubility through pH manipulation.

The key is the piperidine amine group, which has a pKa value estimated to be in the range of 9.5 to 11.0.[1][2] This means:

  • At neutral or basic pH (pH > 8) , the amine is primarily in its neutral, uncharged state (R-NH₂). This form is less polar and thus has low solubility in water.

  • At acidic pH (pH < pKa) , the amine group accepts a proton to become a positively charged ammonium salt (R-NH₃⁺). This charged, or ionized, form is significantly more polar and, therefore, more soluble in aqueous solutions.[1][3]

This relationship is a fundamental principle described by the Henderson-Hasselbalch equation, which connects pH, pKa, and the ratio of ionized to un-ionized forms of a compound.[4][5]

Caption: Effect of pH on the ionization and solubility of the amine.

Troubleshooting Guides

Issue 1: My compound won't dissolve directly in my neutral (pH 7.4) aqueous assay buffer.

This is expected behavior due to the basicity of the amine group. Direct dissolution in neutral buffer is unlikely to succeed.

Solution: Prepare an Aqueous Working Solution via pH Adjustment

The most effective strategy is to protonate the amine group by lowering the pH. This converts the compound into its more soluble salt form.[6]

Protocol 1: Preparation of an Aqueous Solution by pH Adjustment

  • Weigh Compound: Accurately weigh the desired amount of 1-(Phenylsulfonyl)piperidin-3-amine powder.

  • Initial Suspension: Add a small volume of purified water (e.g., Milli-Q) to the powder to create a suspension. Do not use your final buffer at this stage, as its buffering capacity will resist pH changes.

  • Acidification: While stirring or vortexing, add a dilute acidic solution, such as 0.1 M HCl, dropwise.

  • Observe Dissolution: Continue adding acid until the solid completely dissolves. The solution should become clear.

  • pH Measurement & Adjustment: Measure the pH of the resulting solution. It will likely be in the acidic range (pH 2-5).

  • Final Dilution: This acidic stock can now be diluted into your final, larger volume of assay buffer. The buffer will neutralize the small amount of acid, bringing the final pH to the desired level (e.g., 7.4) while keeping the compound in solution.

    • Causality Check: The key is that the compound dissolves fully before the final pH is established by the buffer. Once dissolved, it tends to stay in solution even when the pH is raised back to neutral, especially at typical working concentrations.

Issue 2: My compound, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous buffer.

This is a classic problem known as "anti-solvent precipitation". DMSO is an excellent organic solvent that can dissolve many non-polar compounds.[7] However, when the DMSO stock is added to an aqueous buffer (the "anti-solvent"), the compound's local environment rapidly changes from organic to aqueous. If the compound's solubility in the final aqueous medium is low, it will crash out of solution.[8][9]

Solution: Optimize the Dilution Protocol

The goal is to manage the transition from a high-DMSO environment to a low-DMSO, aqueous environment more effectively.

Protocol 2: Optimized Dilution from a DMSO Stock

  • Prepare a High-Concentration DMSO Stock: Dissolve the compound in 100% anhydrous DMSO to create a concentrated stock (e.g., 10-50 mM). Gentle warming (to 37°C) or sonication can aid dissolution.[7][10] Always visually inspect the stock for any particulates before use.

  • Minimize Freeze-Thaw Cycles: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent moisture absorption and degradation from repeated temperature changes.[8][10]

  • Perform Intermediate Dilutions (Optional but Recommended): Instead of a single large dilution, perform one or two intermediate dilution steps. For example, dilute the 10 mM stock into your assay buffer to create a 1 mM intermediate, then dilute that to your final 10 µM working concentration.

  • Optimize the Final Dilution Step:

    • Vortexing: Add the DMSO stock to the aqueous buffer while the buffer is being actively vortexed or stirred. This rapid dispersion prevents the formation of localized high concentrations of the compound that can initiate precipitation.[7]

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your system can tolerate (typically 0.1% to 0.5% for cell-based assays) to help maintain solubility.[8]

    • Temperature: Pre-warming the aqueous buffer to 37°C can sometimes help keep the compound in solution during dilution.[9]

Troubleshooting_Workflow cluster_aqueous Aqueous Troubleshooting cluster_organic Organic Stock Troubleshooting Start Start: Need to dissolve 1-(Phenylsulfonyl)piperidin-3-amine Solvent_Choice What is your final solvent system? Start->Solvent_Choice Aqueous Aqueous Buffer Solvent_Choice->Aqueous Aqueous Organic_Stock Organic Stock (e.g., for dilution) Solvent_Choice->Organic_Stock Organic pH_Adjust Did you try direct dissolution? Aqueous->pH_Adjust Check_DMSO Is your DMSO stock clear? (No freeze-thaw issues) Organic_Stock->Check_DMSO Use_Protocol1 Follow Protocol 1: Prepare solution via pH adjustment. (Acidify, then buffer) pH_Adjust->Use_Protocol1 Yes, it failed. Success Compound Solubilized Use_Protocol1->Success Precipitation Does it precipitate upon dilution into aqueous media? Use_Protocol2 Follow Protocol 2: Optimize dilution. (Vortexing, intermediate steps) Precipitation->Use_Protocol2 Yes Use_Protocol2->Success Check_DMSO->Precipitation Yes Make_Fresh_Stock Prepare fresh, anhydrous DMSO stock. Aliquot. Check_DMSO->Make_Fresh_Stock No, it's cloudy. Make_Fresh_Stock->Organic_Stock

Caption: General troubleshooting workflow for solubility issues.

Q3: What is the best organic solvent to use for a long-term stock solution?

Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stock solutions of a wide range of research compounds.[7]

Solution: Use High-Purity, Anhydrous DMSO and Proper Storage

Table 2: Solvent Selection Guide for Stock Solutions

SolventProsConsBest Practices
DMSO Excellent solvating power for a broad range of compounds.[7] Miscible with water. Low volatility.Can be cytotoxic at >0.5-1% in many cell assays.[8] Hygroscopic (absorbs water), which can cause compound precipitation over time.[10] Can undergo degradation with repeated freeze-thaw cycles.[11]Use anhydrous, high-purity DMSO. Aliquot into single-use tubes to avoid moisture and freeze-thaw issues. Store at -20°C or -80°C.[10]
Ethanol (EtOH) Less toxic to cells than DMSO. Volatile, so easily removed if necessary.Less powerful solvent than DMSO; may not achieve as high a concentration.Use absolute (200 proof) ethanol. Store tightly capped to prevent evaporation. May be a good alternative if DMSO toxicity is a concern.
Dimethylformamide (DMF) Strong polar aprotic solvent, similar in power to DMSO.Higher toxicity than DMSO. Less commonly used in biological assays.Generally reserved for chemical synthesis applications rather than biological stock preparation. Handle with appropriate safety precautions.

References

  • Martin, A. N.; Bustamante, P.; Chun, A. H. C. Physical Pharmacy: Physical Chemical Principles in the Pharmaceutical Sciences, 4th ed.; Lea & Febiger, 1993.
  • Avdeef, A. pH-metric solubility. 2. Correlation between the acid-base titration curve and the solubility-pH profile. Pharm. Pharmacol. Commun.1998 , 4 (3), 165-178. [Link]

  • PubChem. 1-(Phenylmethane)sulfonylpiperidin-3-amine. National Center for Biotechnology Information. [Link]

  • Shalaeva, M.; Kenseth, J.; Lombardo, F.; Bastin, A. Measurement of thermodynamic solubility of ionizable drugs. J. Pharm. Sci.2008 , 97 (8), 3171-3197. [Link]

  • Delgado, J. N.; Remers, W. A. Wilson and Gisvold's Textbook of Organic Medicinal and Pharmaceutical Chemistry, 10th ed.; Lippincott-Raven, 1998.
  • ISSR. Solubility and pH of amines. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • Bergström, C. A. S.; Luthman, K.; Artursson, P. Accuracy of calculated pH-dependent aqueous drug solubility. Eur. J. Pharm. Sci.2004 , 22 (5), 387-398. [Link]

  • ResearchGate. Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? [Link]

  • Chemistry LibreTexts. Properties of amines. [Link]

  • Popa-Burke, I.; Russell, J. Compound precipitation in high-concentration DMSO solutions. J. Biomol. Screen.2014 , 19 (9), 1302-1308. [Link]

  • Streng, W. H. Study of pH-dependent drugs solubility in water. J. Chem. Eng. Data2012 , 57 (11), 3043-3047. [Link]

  • Kozikowski, B. A.; Burt, T. M.; Tirey, D. A.; Williams, T. D.; Kester, J. A.; Chan, J. H. Overcoming problems of compound storage in DMSO: solvent and process alternatives. J. Biomol. Screen.2009 , 14 (6), 683-692. [Link]

  • Serajuddin, A. T. M. Salt formation to improve drug solubility. Adv. Drug Deliv. Rev.2007 , 59 (7), 603-616. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 3-Amino Protection Groups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Medicinal Chemists and Process Engineers. The protection of 3-amino groups—particularly within complex scaffolds like 3-aminoindoles, 3-aminopiperidines, and 3'-amino nucleosides—presents unique synthetic challenges. Issues such as severe steric hindrance, competing nucleophilic sites, and rapid oxidative degradation require highly optimized, self-validating protocols.

This guide provides mechanistic troubleshooting, field-proven methodologies, and quantitative data to ensure the integrity of your synthetic workflows.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: My 3-aminoindole decomposes into a dark, intractable mixture before I can protect it. What is the mechanism of this failure, and how can I prevent it? A1: 3-Aminoindoles are highly electron-rich and notoriously unstable. Upon exposure to ambient oxygen, the free amine rapidly undergoes oxidative dimerization and complex decomposition pathways[1]. Causality & Solution: To circumvent this, you must bypass the isolation of the free 3-aminoindole entirely. The most robust solution is an in situ reductive acylation strategy. By reducing a stable 3-nitroindole precursor using Indium metal in the presence of Boc-anhydride ( Boc2​O ), the nascent amine is immediately trapped as a stable carbamate before oxidation can occur[2]. Indium is the optimal reducing agent here because it is mild, non-toxic, and highly tolerant of electrophilic protecting reagents[2].

Q2: When protecting 3-aminopiperidine with Boc2​O , how do I control regioselectivity between the primary and secondary amines? A2: 3-Aminopiperidine contains a primary exocyclic amine (C3) and a secondary endocyclic amine (N1). The primary amine is generally less sterically hindered, while the secondary amine is more basic, leading to competing reaction rates and potential over-bocylation. Causality & Solution: Regioselectivity is strictly a function of pH and temperature control. For direct N-Boc protection, maintaining the reaction precisely between 10–15 °C while using a controlled, dropwise addition of 25% aqueous NaOH ensures that the pH remains optimal for mono-protection without forming the N1,N3-diBoc byproduct[3]. If your target requires enantiopure (R)- or (S)-N-Boc-3-aminopiperidine, bypass chemical resolution entirely; enzymatic transamination of 1-Boc-3-piperidone using an immobilized ω -transaminase provides a self-correcting, stereoselective route with near-perfect enantiomeric excess[3].

Q3: I am synthesizing a 3'-amino nucleoside monomer for oligonucleotide synthesis. Which protecting group provides the best orthogonality? A3: In sequence-controlled oligonucleotide synthesis, the 3'-amino protecting group must be strictly orthogonal to both the 5'-hydroxyl protecting group (typically an acid-labile DMT or fluoride-labile silyl ether) and the acyl groups protecting the nucleobase exocyclic amines[4]. Causality & Solution: The fluorenylmethoxycarbonyl (Fmoc) group is the industry standard for this application. Because Fmoc is base-labile (cleaved via β -elimination using piperidine or DBU), it remains completely stable during the repeated acidic cycles required for 5'-DMT removal[4]. Alternatively, if your workflow requires basic stability, a highly sterically hindered, acid-labile triarylmethyl group (such as Trityl) can be utilized[4].

Part 2: Experimental Protocols

Protocol 1: In Situ Reductive Boc-Protection of 3-Nitroindoles[2]

This protocol prevents the oxidative dimerization of 3-aminoindoles by trapping the amine the moment it is generated.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-methyl-3-nitroindole (1.0 equiv) in methanol.

  • Reagent Addition: Add glacial acetic acid and Boc2​O (1.5–2.0 equiv) to the solution.

  • Reduction Initiation: Add Indium powder (3.0–5.0 equiv) to the reaction mixture.

  • Reaction: Heat the mixture to reflux. Monitor the consumption of the nitroindole via TLC. The Indium mediates the reduction of the nitro group to the amine, which is instantaneously intercepted by Boc2​O .

  • Workup: Once complete, cool to room temperature and filter the mixture through a pad of Celite to remove insoluble Indium salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to afford the stable, protected N-Boc-1-methyl-3-aminoindole in high yield.

Protocol 2: Direct N-Boc Protection of Racemic 3-Aminopiperidine[3]

This protocol utilizes precise thermal and pH control to prevent di-bocylation.

  • Preparation: Equip a 200 mL four-necked flask with a mechanical stirrer, a pH sensor, and two separate dropping funnels.

  • Dissolution: Charge the flask with ethanol (approx. 90 g) and 3-aminopiperidine (10.0 g, 0.1 mol).

  • Thermal Control: Stir the mixture and cool it strictly to a temperature between 10 to 15 °C.

  • Regioselective Addition: Slowly add Boc2​O (21.8 g, 0.1 mol) through one dropping funnel. Simultaneously, add 25% aqueous NaOH (17.6 g, 0.11 mol) through the second funnel to neutralize the forming acid and maintain the required pH.

  • Isolation: After complete consumption of the starting material, remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the mono-protected N-Boc-3-aminopiperidine.

Part 3: Quantitative Data Summaries

The following table summarizes the operational parameters for selecting a 3-amino protecting group based on scaffold compatibility and orthogonality[1],[4].

Protecting GroupReagentTypical YieldDeprotection ConditionsKey AdvantagesLimitations
Boc Boc2​O , BaseHighAcidic (TFA or HCl in dioxane)Stable to base and hydrogenolysis; highly versatile.Incompatible with acid-sensitive substrates (e.g., 5'-DMT).
Cbz Cbz-Cl, PyridineGood-HighHydrogenolysis ( H2​ , Pd/C)Mild, neutral deprotection; orthogonal to acid/base.Incompatible with reducible functional groups (alkenes, nitro).
Fmoc Fmoc-Cl, NaHCO3​ HighBasic (Piperidine or DBU)Stable to acid; ideal for 3'-amino nucleosides and SPPS.Labile to strong basic conditions during downstream synthesis.
Trityl Trt-Cl, BaseModerateWeakly Acidic (Dilute TFA)Extreme steric bulk prevents over-reaction; highly orthogonal.Can be difficult to couple due to severe steric hindrance.

Part 4: Mandatory Visualizations

G A 3-Nitroindole B Reduction (In/AcOH) A->B E In Situ Protection (Boc2O or Ac2O) A->E Reductive Acylation C Unstable 3-Aminoindole B->C Standard Conditions D Decomposition (Oxidative Dimerization) C->D O2 exposure F Stable Protected 3-Aminoindole C->F Immediate Protection E->F High Yield

Reaction pathways for 3-aminoindole: standard reduction vs. in situ reductive acylation.

G Start Target: Protected 3-Aminopiperidine Racemic Racemic Target Start->Racemic Chiral Enantiopure Target Start->Chiral DirBoc Direct Boc Protection (Boc2O, EtOH, NaOH) Racemic->DirBoc Transaminase Enzymatic Resolution (Transaminase, PLP) Chiral->Transaminase ChiralPool Chiral Pool Synthesis (L-Glutamic Acid) Chiral->ChiralPool

Decision tree for selecting a synthetic strategy for N-Boc-3-aminopiperidine.

References

  • Protecting Group Strategies for 3-Aminoindoles: Application Notes and Protocols Source: Benchchem URL
  • Synthesis of Protected 3'-Amino Nucleoside Monomers (US20160362440A1)
  • Source: Heterocycles (via CLOCKSS)
  • Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers Source: Benchchem URL

Sources

Technical Support Center: Piperidine-Sulfonyl Chloride Reaction Work-up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and methodologies for the effective removal of unreacted sulfonyl chloride from piperidine amine reaction mixtures. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions for a successful and efficient purification process.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter after completing the initial sulfonylation reaction.

Q1: I've performed a standard aqueous wash with sodium bicarbonate, but TLC/LC-MS analysis still shows unreacted sulfonyl chloride in my organic layer. What's happening?

A1: This is a frequent issue that typically points to incomplete hydrolysis of the sulfonyl chloride. While a basic wash is excellent for neutralizing acidic byproducts (like HCl) and removing the water-soluble sulfonic acid, the hydrolysis of the sulfonyl chloride itself can be slow, especially if it is sterically hindered or dissolved in a water-immiscible solvent like dichloromethane (DCM).[1]

Causality & Troubleshooting Steps:

  • Insufficient Contact Time/Mixing: The hydrolysis is a two-phase reaction. If stirring is inadequate or the time is too short, the sulfonyl chloride in the organic phase doesn't have enough opportunity to react at the interface.

    • Solution: Increase the stirring time with the basic aqueous solution to at least 30-60 minutes and ensure vigorous agitation to maximize the interfacial area.[1]

  • Low Water Solubility in Organic Solvent: Solvents like DCM have very low water solubility, hindering the quenching process.[1]

    • Solution: Consider adding a co-solvent like THF to improve miscibility, or simply increase the volume of the aqueous phase and extend the stirring time.[1]

  • Inefficient Hydrolysis: Some sulfonyl chlorides are simply resistant to rapid hydrolysis.

    • Solution (Nucleophilic Quench): Before the basic wash, add a more potent nucleophile to the reaction mixture. A small amount of methanol will convert the sulfonyl chloride to a sulfonate ester, while a dilute aqueous ammonia solution will form a primary sulfonamide.[1] These new byproducts often have different solubility and chromatographic properties, making them easier to separate during extraction or column chromatography.

Q2: My desired sulfonamide product is water-soluble or sensitive to basic conditions. How can I remove the excess sulfonyl chloride without an aqueous basic work-up?

A2: This scenario requires a non-aqueous approach. The best strategy is to use a scavenger resin, which is a solid-supported reagent designed to react selectively with and immobilize excess reagents.[1][2]

Expert Insight:

  • Mechanism: Amine-based scavenger resins (e.g., polystyrene-trisamine, PS-Trisamine) have nucleophilic amine groups on a solid support.[1][3] When added to the reaction mixture, the resin's amine groups react with the electrophilic sulfonyl chloride, covalently bonding it to the insoluble resin.

  • The Advantage: The desired product remains in solution while the unreacted sulfonyl chloride and the resin-bound byproducts are removed by simple filtration.[2][4] This avoids aqueous conditions entirely and is ideal for parallel or high-throughput synthesis.[1][2]

Q3: After quenching and extraction, I have an oily crude product that won't solidify or purify easily on a silica column. What are my options?

A3: An oily product often indicates the presence of residual solvents or impurities that prevent crystallization.[5] If standard column chromatography is failing, it suggests the polarity of your product and the remaining impurities are too similar.

Troubleshooting Strategies:

  • Remove Residual Solvent: Ensure all organic solvent is removed under high vacuum, sometimes with gentle heating, as trapped solvent is a common cause of oils.[5]

  • Acidic Wash for Piperidine: If you used an excess of piperidine, it can be removed with a dilute acidic wash (e.g., 1M HCl).[5] The piperidine is protonated to form piperidinium hydrochloride, which is highly soluble in the aqueous layer and easily removed.[6][7][8][9]

  • Optimize Chromatography: If the issue is co-elution with a byproduct (like a sulfonate ester from a methanol quench), a careful re-optimization of the chromatography solvent system is needed. Try a less polar eluent system to increase separation.[4]

  • Recrystallization: Attempt recrystallization from a variety of solvent systems. This can be a highly effective method for purifying solid compounds from oily impurities.

Method Selection: Choosing the Right Purification Strategy

The optimal work-up procedure depends on the specific properties of your product and the scale of your reaction. Use the following decision guide and comparison table to select the best method.

G Decision Tree for Sulfonyl Chloride Removal cluster_legend Legend q_legend Question m_legend Method start Reaction Complete. Excess Sulfonyl Chloride Present. q1 Is the desired product stable to aqueous base? start->q1 q2 Is high-throughput or automation required? q1->q2 No m1 Aqueous/Basic Quench & Liquid-Liquid Extraction q1->m1 Yes q3 Are product and impurity separable by chromatography? q2->q3 No m2 Scavenger Resin (e.g., PS-Trisamine) q2->m2 Yes m3 Nucleophilic Quench (e.g., with MeOH/NH3) + Chromatography q3->m3 Yes m4 Direct Chromatography (Small Scale Only) q3->m4 No

Caption: Decision tree for selecting a purification method.

Comparison of Purification Methods
MethodPrincipleProsConsBest For...
Aqueous/Basic Quench Hydrolyzes sulfonyl chloride to a water-soluble sulfonic acid salt, which is removed by extraction.[1][10]Cost-effective, simple for many standard reactions, removes acidic byproducts.Not suitable for base-sensitive or water-soluble products; can be slow.[4]Robust, base-stable products where an aqueous work-up is permissible.
Scavenger Resins Covalently binds excess sulfonyl chloride to a solid support, which is then filtered off.[2]Excellent for sensitive substrates, avoids aqueous conditions, ideal for parallel synthesis, high purity.[1]Higher cost, requires agitation time (1-16 hours).[1]Water/base-sensitive products; high-throughput screening; difficult purifications.[1]
Nucleophilic Quench Converts sulfonyl chloride to a derivative (e.g., ester, sulfonamide) with different physical properties.[1][4]Can make subsequent chromatographic separation easier.Adds another impurity that must be removed.Cases where the sulfonyl chloride is difficult to separate but its derivative is easily removed by chromatography.
Direct Chromatography Separates the product from unreacted sulfonyl chloride based on differential polarity on a stationary phase.Can provide very high purity.[1]Time-consuming, requires large solvent volumes, may lead to product loss on the column.A final purification step after a bulk removal method, or for very small-scale reactions.[1]
Experimental Protocols
Protocol 1: Standard Aqueous/Basic Work-up

This protocol is the first choice for products that are stable to water and mild base.

  • Cool the Reaction: Once the reaction is deemed complete, cool the mixture to 0 °C in an ice bath. This controls the exotherm from the quenching process.[1][11]

  • Quench: Slowly add deionized water to the reaction mixture with vigorous stirring.

  • Hydrolyze & Neutralize: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and continue to stir vigorously for 30-60 minutes.[1][4] This step hydrolyzes the remaining sulfonyl chloride to its corresponding water-soluble sulfonate salt and neutralizes any HCl generated.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and remove the aqueous layer.

  • Extraction: Extract the aqueous layer 2-3 times with the organic solvent used for the reaction (e.g., ethyl acetate, DCM) to recover any dissolved product.

  • Combine & Dry: Combine all organic layers. Wash with brine to remove residual water, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolate: Filter off the drying agent and concentrate the organic solvent in vacuo to yield the crude product, which can then be further purified if necessary.

Protocol 2: Work-up Using an Amine Scavenger Resin

This method is ideal for base-sensitive products or for parallel synthesis applications.

G start Reaction Mixture (Product + Excess SO2Cl) step1 Add Amine Scavenger Resin (e.g., PS-Trisamine) ~2-3 eq. vs. excess SO2Cl start->step1 step2 Agitate Slurry (Shake or Stir) 1-16 hours at RT step1->step2 step3 Monitor by TLC/LC-MS for disappearance of SO2Cl step2->step3 step4 Filter to Remove Resin (Resin contains bound SO2-Adduct) step3->step4 step5 Wash Resin with Organic Solvent step4->step5 step6 Combine Filtrate & Washings step5->step6 end Concentrate in vacuo to yield Purified Product step6->end

Caption: Workflow for purification using a scavenger resin.

  • Select Resin: Choose an appropriate amine-based scavenger resin like PS-Trisamine. Use approximately 2-3 equivalents relative to the amount of excess sulfonyl chloride.[1]

  • Add Resin: Add the scavenger resin directly to the completed reaction mixture (no cooling necessary).

  • Agitate: Stopper the flask and agitate the resulting slurry at room temperature. This can be done by shaking or stirring. Reaction times vary from 1 to 16 hours, depending on the reactivity of the sulfonyl chloride.[1]

  • Monitor: Check for the complete consumption of the sulfonyl chloride by TLC or LC-MS.

  • Filter: Once complete, filter the mixture through a sintered glass funnel or a cotton plug to remove the resin.

  • Wash and Combine: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and the washings.

  • Isolate: Concentrate the combined filtrate in vacuo to obtain the crude product, now free of sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q: Why is it necessary to use an excess of sulfonyl chloride in the first place?

A: An excess of the sulfonyl chloride is often used to ensure the complete consumption of the more valuable piperidine starting material, thereby driving the reaction to completion and maximizing the yield of the desired sulfonamide product.

Q: What is the chemical mechanism of quenching with sodium bicarbonate?

A: The process involves two key reactions. First, water hydrolyzes the sulfonyl chloride (R-SO₂Cl) to the corresponding sulfonic acid (R-SO₃H) and hydrochloric acid (HCl). Second, the sodium bicarbonate (a weak base) neutralizes both acidic products to form the highly water-soluble sodium sulfonate salt (R-SO₃⁻Na⁺) and sodium chloride (NaCl), along with water and carbon dioxide. This transformation is what allows the byproduct to be easily washed away into the aqueous phase.

Caption: Mechanism of sulfonyl chloride quenching and removal.

Q: Can I use a stronger base like sodium hydroxide (NaOH) instead of sodium bicarbonate?

A: While NaOH is effective at hydrolysis, it is a much stronger base than NaHCO₃. It should only be used if your desired product is known to be stable to harsh basic conditions. Using a strong base can lead to the decomposition of sensitive functional groups (like esters or amides) on your target molecule.[4] Sodium bicarbonate is generally preferred as it is sufficiently basic to neutralize the acids without causing unwanted side reactions.[1][5]

References
  • Solid-Supported Scavengers. (n.d.). Supra Sciences. Retrieved from [Link]

  • How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. (2016, March 9). ResearchGate. Retrieved from [Link]

  • Scavenger Resins. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (2001). Google Patents.

Sources

Technical Support Center: Stability & Handling of 1-(Phenylsulfonyl)piperidin-3-amine in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(Phenylsulfonyl)piperidin-3-amine . This guide is engineered for researchers and drug development professionals to troubleshoot physical property changes, resolve chromatographic issues, and execute self-validating protocols when handling this compound under acidic conditions.

Section 1: Core Stability Profile & Causality (FAQs)

Q1: Will the phenylsulfonyl (benzenesulfonyl) group cleave when exposed to standard acidic conditions like trifluoroacetic acid (TFA) or dilute hydrochloric acid (HCl)? A1: No. The S–N bond of a sulfonamide is exceptionally stable to mild and moderate acidic conditions. Synthesis protocols routinely use up to 30–50% TFA in dichloromethane (DCM) to remove tert-butyloxycarbonyl (Boc) protecting groups from the C3 amine without affecting the N1-sulfonamide1[1]. The primary reaction under these conditions is not degradation, but rather the reversible protonation of the C3 primary amine to form an ammonium salt.

Q2: Why did my product "disappear" during an aqueous workup after an acidic reaction? A2: Causality: The C3 primary amine has a pKa of approximately 9–10. In acidic media (pH < 7), it protonates to form 1-(phenylsulfonyl)piperidin-3-aminium. This salt is highly polar and partitions almost entirely into the aqueous phase during liquid-liquid extraction. If you discard the acidic aqueous layer, you are discarding your product. You must basify the aqueous layer (pH > 10) to regenerate the non-polar free base before organic extraction.

Q3: If the sulfonamide is stable to mild acid, how can I intentionally cleave it to deprotect the piperidine nitrogen? A3: Sulfonamide cleavage requires vigorous, specialized conditions. Traditional acid hydrolysis requires refluxing in 48% hydrobromic acid (HBr) with phenol acting as a bromine scavenger to prevent unwanted halogenation of the ring2[2]. Alternatively, reductive cleavage using Ti(O-i-Pr)4/Me3SiCl/Mg provides a milder, non-acidic route to recover the secondary amine while avoiding harsh reflux conditions 3[3].

Pathways Compound 1-(Phenylsulfonyl) piperidin-3-amine MildAcid Mild/Moderate Acid (TFA, HCl, AcOH) Compound->MildAcid HarshAcid Harsh Acid (48% HBr, Phenol, Reflux) Compound->HarshAcid Reductive Reductive Conditions (Ti(O-i-Pr)4 / Mg) Compound->Reductive Salt Stable Ammonium Salt (No S-N Cleavage) MildAcid->Salt Degradation1 S-N Bond Cleavage (Piperidin-3-amine) HarshAcid->Degradation1 Degradation2 S-N Bond Cleavage (Piperidin-3-amine) Reductive->Degradation2

Figure 1: Logical relationship between reagent selection and sulfonamide stability vs. cleavage.

Section 2: Troubleshooting Guide: Common Experimental Issues

Issue 1: Poor resolution, low recovery, or severe streaking on silica gel chromatography.

  • Symptom: Broad, tailing peaks during normal-phase column chromatography, leading to poor isolated yields.

  • Causality: The basic C3 primary amine interacts strongly via hydrogen bonding and acid-base interactions with the acidic silanol (Si-OH) groups present on the silica gel stationary phase.

  • Solution: Neutralize the column. Add 1–5% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., DCM/MeOH/NH₄OH). Pre-flush the column with this basic eluent before loading your sample to cap the acidic silanol sites.

Issue 2: Compound precipitates unexpectedly upon addition of HCl in ether/dioxane.

  • Symptom: A white solid crashes out of the organic solution when anhydrous acid is added.

  • Causality: You have successfully formed the hydrochloride salt of 1-(phenylsulfonyl)piperidin-3-amine. The salt is insoluble in non-polar organic solvents.

  • Solution: This is a feature, not a bug. Filtration of this precipitate is an excellent, self-validating purification method to isolate the compound from non-basic organic impurities.

Section 3: Quantitative Data Summary

The following table summarizes the physical state and stability of the compound across various pH environments to aid in workflow planning.

ConditionReagent ExampleTempS–N Bond StatusC3 Amine StatePredominant Phase
Mild Acidic 20% TFA in DCM25°CIntact Protonated (-NH₃⁺)Aqueous (if extracted)
Aqueous Acid 1M HCl (aq)25°CIntact Protonated (-NH₃⁺)Aqueous
Basic 1M NaOH (aq)25°CIntact Free Base (-NH₂)Organic
Harsh Acidic 48% HBr / Phenol100°CCleaved Protonated (-NH₃⁺)Aqueous

Section 4: Self-Validating Experimental Protocols

Protocol A: Acid-Base Extraction & Free-Basing Recovery

This protocol is a self-validating system: the transition of the product from the aqueous phase (Step 3) to the organic phase (Step 5) confirms successful free-basing, while permanently leaving non-basic impurities behind in the initial organic wash.

  • Concentration: Concentrate the acidic reaction mixture (e.g., post-TFA deprotection) under reduced pressure to remove volatile acids.

  • Acidic Partitioning: Dissolve the crude residue in a 1:1 mixture of 1M aqueous HCl and Ethyl Acetate (EtOAc).

  • Phase Separation: Separate the layers. Retain the aqueous layer (contains the target ammonium salt). Discard the EtOAc layer (contains non-basic organic impurities).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH dropwise until the pH reaches >10 (verify with pH paper). Validation check: The solution will turn cloudy as the free base precipitates.

  • Organic Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM).

  • Isolation: Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 1-(phenylsulfonyl)piperidin-3-amine free base.

G Start Reaction Mixture (Acidic, pH < 3) Protonation C3 Amine Protonated (Ammonium Salt) Start->Protonation Extraction1 Extract with EtOAc Protonation->Extraction1 Org1 Organic Phase (Impurities) Extraction1->Org1 Discard Aq1 Aqueous Phase (Product Salt) Extraction1->Aq1 Retain Basify Add 2M NaOH (Adjust to pH > 10) Aq1->Basify FreeBase C3 Amine Deprotonated (Free Base) Basify->FreeBase Extraction2 Extract with DCM FreeBase->Extraction2 Org2 Organic Phase (Pure Product) Extraction2->Org2 Retain Aq2 Aqueous Phase (Waste Salts) Extraction2->Aq2 Discard

Figure 2: Experimental workflow for self-validating acid-base extraction and recovery.

Protocol B: Harsh Acidic Cleavage of the Phenylsulfonyl Group

Use this protocol ONLY if your goal is to destroy the sulfonamide and recover the piperidin-3-amine core. This validates cleavage by ensuring the highly polar deprotected diamine remains in the aqueous phase until heavily basified.

  • Setup: In a round-bottom flask, suspend 1-(phenylsulfonyl)piperidin-3-amine (1.0 eq) in 48% aqueous HBr (approx. 10 mL per gram of substrate).

  • Scavenger Addition: Add phenol (3.0 eq). Causality: Phenol acts as a highly reactive electrophilic aromatic substitution target, scavenging liberated bromine species and preventing unwanted halogenation of your piperidine core.

  • Reflux: Attach a reflux condenser and heat the mixture to 100–110°C for 12–24 hours.

  • Byproduct Removal: Cool to room temperature. Extract the acidic mixture with diethyl ether (3x). Discard the ether layer (contains phenol and diphenyl disulfide byproducts).

  • Product Recovery: Basify the remaining aqueous layer with 6M NaOH to pH >12. Extract extensively with a polar organic solvent (e.g., 10% MeOH in DCM) to isolate the deprotected piperidin-3-amine.

References

  • Title: WO2015066188A1 - Aminoheteroaryl benzamides as kinase inhibitors Source: Google Patents URL
  • Source: Journal of the American Chemical Society (ACS)
  • Title: Ti(O-i-Pr)

Sources

Validation & Comparative

High-Resolution Mass Spectrometry for Structural Elucidation of 1-(Phenylsulfonyl)piperidin-3-amine: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly incorporate complex heterocyclic sulfonamides, the need for robust, high-fidelity analytical characterization becomes paramount. 1-(Phenylsulfonyl)piperidin-3-amine (Exact Mass: 240.0933 Da) is a highly versatile building block utilized in the synthesis of kinase inhibitors and other targeted therapeutics[1]. However, distinguishing this compound from its positional isomers (e.g., the 4-amine analog) and profiling its metabolic degradation requires a deep understanding of its gas-phase fragmentation thermodynamics.

This guide objectively compares the performance of leading mass spectrometry (MS) platforms—Triple Quadrupole (TQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—in characterizing the electrospray ionization (ESI) fragmentation patterns of 1-(Phenylsulfonyl)piperidin-3-amine. By examining the causality behind these fragmentation pathways, researchers can optimize their analytical workflows for both structural elucidation and high-throughput quantification.

Mechanistic Principles of Sulfonamide-Piperidine Fragmentation

To optimize any MS method, an application scientist must first understand why specific bonds break under collision-induced dissociation (CID). The protonated precursor ion [M+H]⁺ at m/z 241.1006 exhibits a highly reproducible fragmentation cascade driven by the distinct electronic properties of the sulfonamide linkage and the piperidine ring[2].

The S-N Bond Cleavage: Ion-Neutral Complex Formation

The most diagnostic fragmentation pathway for arylsulfonamides is the cleavage of the sulfur-nitrogen (S-N) bond[3]. In ESI+ mode, the sulfonamide is preferentially protonated at the nitrogen atom, which elongates and destabilizes the S-N bond[4]. Upon activation, this bond dissociates spontaneously to form an intermediate [sulfonyl cation/amine] ion-neutral complex[4]. Depending on the relative ionization energies and proton affinities of the two halves, the charge is retained by either:

  • The Phenylsulfonyl Cation (m/z 141.0010): Formed via direct cleavage. This ion subsequently loses SO₂ (63.96 Da) to yield the phenyl cation at m/z 77.0391[5].

  • The 3-Aminopiperidine Cation (m/z 101.1079): Formed via S-N cleavage accompanied by a proton transfer from the sulfonyl group to the amine[4].

SO₂ Extrusion via Intramolecular Rearrangement

A unique and highly specific pathway for aromatic sulfonamides is the extrusion of sulfur dioxide (loss of 64 Da) to form an [M+H - SO₂]⁺ ion at m/z 177.1387[6]. This is not a simple cleavage; it involves a complex intramolecular rearrangement where the piperidine nitrogen migrates to the ipso-position of the aromatic ring[6]. This pathway is highly dependent on the collision energy and the electronic environment of the aromatic ring.

Piperidine Ring Dynamics

The primary amine on the piperidine ring is susceptible to deamination. The loss of NH₃ (17.03 Da) yields a product ion at m/z 224.0740[7]. Further α-cleavage of the piperidine ring results in the formation of resonance-stabilized iminium ions, which are critical for distinguishing the 3-amine from the 4-amine isomer[7].

Platform Performance Comparison

When selecting an MS platform for the analysis of 1-(Phenylsulfonyl)piperidin-3-amine, the choice dictates the balance between quantitative sensitivity and qualitative structural resolution. Below is an objective comparison of how different mass analyzers perform for this specific compound class.

Analytical PlatformMass Analyzer ArchitectureResolving Power (FWHM)Mass AccuracyOptimal Application for 1-(Phenylsulfonyl)piperidin-3-amineSensitivity (LOD)
Triple Quadrupole (TQ) QqQ (Unit Resolution)~0.7 Da± 0.1 DaHigh-throughput PK/PD quantification via MRM (m/z 241.1 → 141.0).< 0.5 ng/mL
Q-TOF Quadrupole - Time of Flight30,000 - 60,000< 2 ppmRapid metabolite ID; distinguishing isomers via accurate mass of piperidine fragments.~ 2.0 ng/mL
Orbitrap Ion Trap - Orbitrap120,000 - 500,000< 1 ppmResolving isobaric interferences in complex matrices (e.g., distinguishing SO₂ loss from other nominal 64 Da losses).~ 1.0 ng/mL

Performance Verdict: For routine bioanalysis and quantification of 1-(Phenylsulfonyl)piperidin-3-amine in plasma, the Triple Quadrupole remains the gold standard due to its superior duty cycle and sensitivity for the m/z 241.1 → 141.0 transition[8]. However, for de novo structural elucidation of its metabolites or degradation products, the Orbitrap provides the necessary sub-ppm mass accuracy to definitively confirm SO₂ extrusion pathways[2].

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure reproducibility, the following protocol establishes a self-validating system for the ESI-MS/MS characterization of 1-(Phenylsulfonyl)piperidin-3-amine.

Step 1: Sample Preparation & Matrix Control
  • Action: Prepare a 1.0 µg/mL solution of 1-(Phenylsulfonyl)piperidin-3-amine in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton source, ensuring complete protonation of the primary amine and the sulfonamide nitrogen, which is an absolute prerequisite for generating the [M+H]⁺ precursor ion[4].

Step 2: Source Optimization (Direct Infusion)
  • Action: Infuse the sample directly into the ESI source at 5 µL/min. Set the capillary voltage to +3.5 kV and the desolvation temperature to 250°C.

  • Causality: Direct infusion provides a continuous, stable ion beam, allowing for real-time tuning of the ion optics. A moderate desolvation temperature prevents premature thermal degradation of the relatively labile S-N bond prior to entering the mass analyzer.

Step 3: Precursor Isolation and Collision Energy (CE) Ramping
  • Action: Isolate the precursor ion (m/z 241.1) in Q1 using a narrow isolation window (0.7 Da). Ramp the Collision Energy (CE) in the collision cell (using Argon or Nitrogen gas) from 10 eV to 40 eV.

  • Causality: A narrow isolation window prevents the co-isolation of isotopic impurities (e.g., ¹³C or ³⁴S isotopes), ensuring the resulting MS/MS spectrum is purely derived from the monoisotopic precursor[3]. CE ramping maps the breakdown curve: low CE (15-20 eV) favors the S-N cleavage (m/z 141.0), while high CE (>30 eV) is required to drive the secondary fragmentation to the phenyl cation (m/z 77.0)[5].

Validation Checkpoint: To verify that the collision cell thermodynamics are stable and the instrument is properly calibrated, monitor the ratio of m/z 141.00 to m/z 77.04 across three technical replicates. A variance of <5% in this ratio confirms a self-consistent energy transfer during CID.

Fragmentation Pathway Visualization

The following diagram maps the experimentally validated CID fragmentation pathways of 1-(Phenylsulfonyl)piperidin-3-amine, highlighting the dominant product ions utilized for MRM transitions.

G M [M+H]+ m/z 241.1006 1-(Phenylsulfonyl)piperidin-3-amine F1 [C6H5SO2]+ m/z 141.0010 Phenylsulfonyl Cation M->F1 S-N Cleavage (- C5H12N2) F2 [C5H13N2]+ m/z 101.1079 3-Aminopiperidine Cation M->F2 S-N Cleavage + H transfer (- C6H5SO2) F3 [M+H - SO2]+ m/z 177.1387 SO2 Extrusion Product M->F3 SO2 Extrusion (- 63.96 Da) F5 [M+H - NH3]+ m/z 224.0740 Deamination Product M->F5 Loss of NH3 (- 17.03 Da) F4 [C6H5]+ m/z 77.0391 Phenyl Cation F1->F4 Loss of SO2 (- 63.96 Da)

Figure 1: ESI-MS/MS fragmentation pathways of 1-(Phenylsulfonyl)piperidin-3-amine.

References

  • Klagkou, K. et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. URL:[Link]

  • Wang, Y. et al. "Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry." The Journal of Organic Chemistry. URL:[Link]

  • "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement." PubMed. URL:[Link]

  • "Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics." Analytical Chemistry. URL:[Link]

  • "1-(Phenylsulfonyl)piperidin-3-amine - CAS 934157-02-5." Molaid Chemical Database. URL:[Link]

  • "Aminoheteroaryl benzamides as kinase inhibitors - WO2015066188A1." Google Patents.

Sources

Comparison of synthetic routes for 3-amino-1-sulfonyl piperidines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Strategies for 3-Amino-1-Sulfonyl Piperidines

The 3-amino-1-sulfonyl piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its unique three-dimensional architecture and hydrogen bonding capabilities allow for potent and selective interactions with biological targets. Notably, this motif is a cornerstone in the development of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors such as alogliptin and linagliptin, which are critical in the management of type 2 diabetes.[1][2] The synthesis of these molecules, particularly in an enantiomerically pure form, is a subject of significant interest for researchers in drug discovery and development.

This guide provides a comparative analysis of the principal synthetic routes to 3-amino-1-sulfonyl piperidines. We will delve into the strategic and mechanistic considerations behind each pathway, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations to inform your synthetic planning.

Strategic Overview: To Build or to Functionalize?

The synthesis of the target scaffold fundamentally diverges into two strategic approaches. The most prevalent strategy involves the initial construction of the chiral 3-aminopiperidine core, followed by a late-stage sulfonylation of the ring nitrogen. A less common alternative involves the initial formation of an N-sulfonyl piperidine ring, which is then functionalized at the C-3 position.

G

Strategy A is generally favored due to the wide availability of methods to synthesize chiral 3-aminopiperidines and the straightforward nature of the final sulfonylation step. This guide will focus primarily on the diverse and well-established methods within this dominant strategy.

Strategy A: Synthesis of the 3-Aminopiperidine Core

The enantioselective synthesis of the 3-aminopiperidine intermediate is the crux of the challenge. Four major methodologies have proven effective: derivation from the chiral pool, rearrangement reactions, reductive amination of 3-piperidones, and biocatalytic asymmetric synthesis.

Synthesis from the Chiral Pool

Leveraging naturally occurring, inexpensive chiral molecules like amino acids provides an elegant and often highly stereoselective entry point to the desired scaffold.

Rationale: This approach embeds the desired stereochemistry from the outset, obviating the need for chiral resolution or asymmetric catalysis in later steps. L-glutamic acid and the proteinogenic amino acids L-ornithine and L-lysine are common starting materials.[1]

Workflow from L-Glutamic Acid: A multi-step sequence transforms L-glutamic acid into the piperidine ring.[3] The key steps involve:

  • Protection & Esterification: Both carboxylic acids are esterified, and the amine is protected (e.g., with a Boc group).

  • Reduction: The esters are reduced to a diol using a mild reducing agent like NaBH₄.

  • Activation: The diol is converted into a di-tosylate, transforming the hydroxyls into good leaving groups.

  • Cyclization: The di-tosylate is reacted with a primary amine (which will become the ring nitrogen), leading to a double Sₙ2 reaction that forms the piperidine ring. This step, however, results in an N-substituted piperidine, not the direct precursor for N-sulfonylation. For the target scaffold, one would typically use ammonia or a protected amine that can be deprotected later. A more direct route from ornithine avoids this issue.

G Glutamic L-Glutamic Acid Diester N-Boc Dimethyl Ester Glutamic->Diester 1. Esterification 2. Boc Protection Diol N-Boc Diol Diester->Diol NaBH₄ Reduction Ditosylate N-Boc Ditosylate Diol->Ditosylate TsCl, Pyridine Activation Piperidine 3-(N-Boc-amino) Piperidine Derivative Ditosylate->Piperidine R-NH₂ Cyclization

Experimental Protocol: Synthesis from L-Ornithine [1] This route leverages the inherent 1,5-diamine precursor structure within ornithine.

  • Esterification: L-ornithine is converted to its methyl ester hydrochloride using thionyl chloride in methanol.

  • Lactamization: The methyl ester is heated, promoting intramolecular cyclization to form the (S)-3-aminopiperidin-2-one (lactam).

  • Protection: The exocyclic amine is protected, for instance, with a trityl (Tr) group.

  • Reduction: The lactam carbonyl is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield (S)-3-(tritylamino)piperidine.

  • Deprotection: The trityl group is removed under acidic conditions to give (S)-3-aminopiperidine.

Rearrangement Reactions

Classic name reactions such as the Hofmann, Curtius, and Schmidt rearrangements provide powerful methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom.[4][5][6] These are particularly useful when starting from nipecotic acid (piperidine-3-carboxylic acid).

Rationale: These reactions proceed through an isocyanate intermediate, which can be trapped by water or alcohol to generate the amine or a carbamate-protected amine, respectively.[7][8][9] The key advantage is the reliable conversion of a C-3 carboxyl group into a C-3 amino group. A significant feature is that the migration step occurs with complete retention of stereochemistry.[10][11]

G

Experimental Protocol: Hofmann Rearrangement from (S)-N-Boc-nipecotamide [12][13]

  • Amide Formation: (S)-N-Boc-nipecotic acid is converted to its primary amide, for instance, via activation with a coupling agent followed by treatment with ammonia.

  • Rearrangement: The N-Boc-nipecotamide is dissolved in a solvent like methanol. A solution of sodium hydroxide and bromine is added dropwise at 0°C to form sodium hypobromite in situ.

  • Reaction: The mixture is slowly warmed to room temperature and then heated to reflux for several hours until TLC analysis indicates the consumption of the starting material.

  • Workup: The reaction is cooled, and the solvent is removed under reduced pressure. The resulting residue is extracted to isolate the product, which, in methanol, will be the N-Boc protected methyl carbamate of the 3-aminopiperidine. Subsequent hydrolysis is required to liberate the free amine.

Reductive Amination of 3-Piperidones

Reductive amination is one of the most versatile and widely used methods for forming C-N bonds.[14][15] In this context, an N-protected 3-piperidone is reacted with an amine source in the presence of a reducing agent.

Rationale: This two-step, one-pot process involves the formation of an imine or enamine intermediate, which is then reduced in the same pot to the desired amine.[15] The choice of reducing agent is critical; mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the protonated iminium ion intermediate much faster than the starting ketone, preventing side reactions.[16] Asymmetric versions using chiral auxiliaries or catalysts can provide enantiomerically enriched products.

Experimental Protocol: Synthesis of (rac)-N-Boc-3-aminopiperidine [16]

  • Reaction Setup: To a solution of N-Boc-3-piperidone (1.0 eq) in a chlorinated solvent (e.g., dichloromethane) are added an amine source, such as ammonium acetate or ammonia in methanol (excess), and a mild acid catalyst like acetic acid.

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) is added portion-wise to the mixture. The reaction is then stirred at room temperature overnight.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which is then purified by column chromatography.

Biocatalytic Asymmetric Amination

The use of enzymes, particularly ω-transaminases, represents a state-of-the-art, green approach to synthesizing chiral amines.[2][17][18]

Rationale: Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor, generating a chiral amine with very high enantioselectivity.[2] This method is highly attractive for industrial applications due to its mild reaction conditions (room temperature, aqueous media), exceptional stereocontrol, and reduced environmental impact compared to many traditional chemical methods.[19][20]

G cluster_0 Enzymatic Cycle Ketone N-Boc-3-piperidone (Prochiral) Enzyme ω-Transaminase + PLP Cofactor Ketone->Enzyme AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Enzyme Product (R)- or (S)-3-Amino- 1-Boc-piperidine (Chiral) Byproduct Ketone Byproduct (e.g., Acetone) Enzyme->Product Enzyme->Byproduct

Experimental Protocol: Transaminase-catalyzed synthesis of (R)-3-amino-1-Boc-piperidine [2]

  • Reaction Mixture: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), dissolve N-Boc-3-piperidone, the amine donor (e.g., isopropylamine, large excess), and the necessary cofactor pyridoxal-5'-phosphate (PLP).

  • Enzyme Addition: Add the selected ω-transaminase enzyme (often immobilized on a solid support for easier recovery and reuse).

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30°C) for 24-48 hours. The reaction progress can be monitored by HPLC.

  • Workup and Isolation: Once the reaction reaches completion, the enzyme (if immobilized) is filtered off. The aqueous solution is then basified and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to afford the chiral product with high enantiomeric excess (>99% ee is common).

The Final Step: N-Sulfonylation

Once the 3-aminopiperidine core is synthesized (typically with the exocyclic amine protected, e.g., as a Boc-carbamate), the final steps involve deprotection of the ring nitrogen (if necessary) and subsequent sulfonylation. If the core synthesis yields a piperidine with a free secondary amine, the sulfonylation can be performed directly.

Rationale: The reaction of a secondary amine with a sulfonyl chloride in the presence of a base is a robust and high-yielding transformation known as the Hinsberg reaction. The base is required to neutralize the HCl generated during the reaction.

Experimental Protocol: General N-Sulfonylation

  • Setup: Dissolve the 3-(protected-amino)piperidine intermediate (1.0 eq) and a base (e.g., triethylamine or pyridine, ~1.5-2.0 eq) in a suitable aprotic solvent like dichloromethane or THF.

  • Addition: Cool the solution to 0°C in an ice bath. Add the desired sulfonyl chloride (R-SO₂Cl, ~1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-sulfonylated product. This product can then be taken forward for the final deprotection of the 3-amino group.

Comparative Analysis of Synthetic Routes

FeatureChiral Pool SynthesisRearrangement ReactionsReductive AminationBiocatalytic Amination
Stereocontrol Excellent (derived from starting material)Excellent (retention of configuration)Moderate (racemic unless asymmetric variant is used)Excellent (>99% ee typical)
Overall Yield Moderate (40-60% over multiple steps)GoodGood to ExcellentGood to Excellent
Scalability GoodGood, but may use hazardous reagents (azides)ExcellentExcellent, especially with immobilized enzymes
Starting Materials Inexpensive (amino acids)[21]Moderately priced (nipecotic acid derivatives)Moderately priced (N-Boc-3-piperidone)[21]Moderately priced (N-Boc-3-piperidone)
Reagents/Safety Uses standard reagents, but can be multi-stepCan involve toxic/explosive intermediates (acyl azides for Curtius) or hazardous reagents (bromine for Hofmann)[7][8]Uses mild and selective reducing agentsGreenest approach; aqueous, mild conditions, non-toxic
Number of Steps High (often 5+ steps)Moderate (2-3 steps from acid)Low (typically 1 pot)Low (1 pot)
Versatility Route is specific to the starting materialGood, applicable to various carboxylic acid derivativesVery high, wide range of amine sources and ketonesHigh, but requires screening for optimal enzyme

Conclusion

The synthesis of 3-amino-1-sulfonyl piperidines can be approached through several effective strategies, each with distinct advantages.

  • Chiral Pool Synthesis is ideal when a specific enantiomer is required and a multi-step synthesis is acceptable.

  • Rearrangement Reactions offer a classic and reliable method for converting readily available piperidine-3-carboxylic acids, with the benefit of stereochemical retention.

  • Reductive Amination stands out for its operational simplicity, high efficiency, and versatility, though achieving enantioselectivity requires more specialized asymmetric methods.

  • Biocatalytic Amination represents the forefront of green and sustainable chemistry, delivering exceptional enantioselectivity in a single step under mild conditions, making it highly suitable for large-scale industrial synthesis.

The optimal choice of synthetic route will ultimately depend on the specific project goals, considering factors such as required stereopurity, scale, cost, available resources, and safety considerations. For enantiopure targets, the biocatalytic approach is increasingly becoming the method of choice due to its unparalleled efficiency and selectivity.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development, ACS Publications. [Link]

  • An asymmetric synthesis method for (R)-3-amino piperidine derivatives. SciSpace. [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, RSC Publishing. [Link]

  • An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [Link]

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. [Link]

  • Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors. PMC. [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, RSC Publishing. [Link]

  • Hofmann rearrangement. Wikipedia. [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace. [Link]

  • HOFMANN REARRANGEMENT. PHARMD GURU. [Link]

  • Curtius Rearrangement. Chemistry Steps. [Link]

  • Hoffmann Rearrangement. Chemist Wizards. [Link]

  • Curtius rearrangement. Wikipedia. [Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Schmidt Reaction. Organic Chemistry Portal. [Link]

  • 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. PMC. [Link]

  • Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]

  • Schmidt reaction. Wikipedia. [Link]

  • Synthesis and Antimicrobial Activities of Some New Sulfonyl Phenoxides. Journal of Chemical Society of Nigeria. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]

  • Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA. [Link]

  • Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). PubMed. [Link]

  • Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC, NIH. [Link]

  • Schmidt Reaction. Chemistry LibreTexts. [Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. ACS Publications. [Link]

  • Study on the synthesis and technology of( R)-3-aminopiperidine dihydrochloride. CNKI. [Link]

  • PREPARATION OF (R)-3-AMINOPiperidine DIHYDROCHLORIDE. WIPO Patentscope. [Link]

Sources

Reference standards for 1-(Phenylsulfonyl)piperidin-3-amine analysis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for analytical chemists, researchers, and drug development professionals evaluating reference standards for 1-(Phenylsulfonyl)piperidin-3-amine.

Introduction: The Criticality of Reference Standard Fidelity

1-(Phenylsulfonyl)piperidin-3-amine (CAS 934157-02-5) is a foundational synthetic intermediate and structural building block utilized in the development of targeted therapeutics, most notably ERK1/2 kinase inhibitors [1]. Because this sulfonamide-piperidine moiety directly interacts with the kinase hinge region, the purity and accurate quantification of this intermediate are paramount.

Regulatory frameworks, including the FDA's guidance on Analytical Procedures and Methods Validation [2] and ICH Q11 [3], mandate rigorous control strategies for starting materials and intermediates. A persistent challenge in early-phase drug development is choosing between purchasing high-cost Commercial Primary Reference Standards (CPRS) and utilizing In-House Synthesized Standards (IHSS) . This guide objectively compares these two approaches, detailing the causality behind analytical deviations and establishing a self-validating protocol for in-house standard qualification.

Section 1: Synthesis Causality and Impurity Generation

To understand why reference standard quality is critical, we must examine the chemical causality of its synthesis. The standard preparation of 1-(phenylsulfonyl)piperidin-3-amine involves the sulfonylation of 3-Boc-aminopiperidine with benzenesulfonyl chloride, followed by Boc-deprotection using trifluoroacetic acid (TFA)[1].

If the subsequent basification and extraction steps are incomplete, the product retains residual TFA, forming a trifluoroacetate salt. Because TFA lacks a strong chromophore, it is virtually invisible during standard HPLC-UV purity checks. Consequently, an analytical chemist relying solely on UV area normalization will grossly overestimate the standard's purity. When this compromised standard is used in LC-MS/MS workflows, the residual TFA causes severe ion suppression in positive electrospray ionization (+ESI), leading to systemic quantification errors.

G A 3-Boc-aminopiperidine + Benzenesulfonyl Chloride B Boc-Protected Intermediate A->B TEA, DCM C Crude 1-(Phenylsulfonyl) piperidin-3-amine B->C TFA Deprotection Imp1 Regioisomers & Unreacted Chloride B->Imp1 Side Reactions D Qualified Reference Standard C->D Rigorous Basification & Recrystallization Imp2 Residual TFA Salts (UV-Invisible) C->Imp2 Incomplete Wash

Synthesis pathway of 1-(Phenylsulfonyl)piperidin-3-amine and causality of impurity generation.

Section 2: Objective Comparison: CPRS vs. IHSS

When establishing an analytical method, laboratories must weigh the certified reliability of a CPRS against the accessibility of an IHSS. Table 1 summarizes the quantitative and qualitative differences between these two sources.

Table 1: Comparative Attributes of Reference Standards

AttributeCommercial Primary Reference Standard (CPRS)In-House Synthesized Standard (IHSS) - UnqualifiedIn-House Synthesized Standard (IHSS) - Rigorously Qualified
Assay Determination qNMR & Mass BalanceHPLC-UV Area % (Flawed)Orthogonal (qNMR + Mass Balance)
Purity Uncertainty ± 0.5%Unknown (Often >5% error)± 1.0%
Traceability ISO 17034 / NIST TraceableNoneTraceable via Internal Standard
Cost per 100 mg High ($500 - $1,200)Low (<$50)Medium (Factors in analytical time)
Suitability for LC-MS Excellent (No ion suppression)Poor (High risk of TFA salts)Excellent (Validated salt-free)

Section 3: Self-Validating Experimental Protocols for IHSS Qualification

To elevate an IHSS to the regulatory reliability of a CPRS [2], the laboratory must implement a self-validating analytical system . This system relies on orthogonal testing: the purity derived from a chromatographic mass balance must mathematically align with the absolute purity derived from quantitative NMR (qNMR). If Assay (Mass Balance) ≠ Assay (qNMR), the system flags an undetected impurity (e.g., inorganic salts or residual solvents), preventing the standard from being released.

Step-by-Step Methodology for IHSS Qualification

Step 1: Chromatographic Purity (HPLC-UV)

  • Prepare a 1.0 mg/mL solution of the IHSS in Methanol:Water (50:50).

  • Inject 10 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Integrate all peaks at 254 nm and 210 nm. Calculate the chromatographic purity ( PHPLC​ ) via area normalization.

Step 2: Volatiles and Inorganics Determination

  • Water Content ( W ): Perform Karl Fischer titration using 50 mg of the sample.

  • Residual Solvents ( V ): Execute Headspace GC-FID to quantify residual DCM and Methanol.

  • Residue on Ignition ( ROI ): Combust 1.0 g of sample in a muffle furnace at 600°C to determine inorganic ash.

Step 3: Mass Balance Calculation Calculate the Mass Balance Assay: Assay_MB = P_HPLC × (100% - W - V - ROI) / 100

Step 4: Absolute Quantification via qNMR (The Orthogonal Validator)

  • Accurately weigh ~15 mg of the IHSS and ~10 mg of a NIST-traceable internal standard (e.g., Maleic acid).

  • Dissolve both in 0.6 mL of DMSO-d6.

  • Acquire a 1H-NMR spectrum with a long relaxation delay (D1 ≥ 30s) to ensure complete integration.

  • Calculate Assay_qNMR by comparing the integration of the piperidine ring protons against the internal standard protons.

  • Validation Gate: The standard is only qualified if |Assay_MB - Assay_qNMR| ≤ 1.0%.

Workflow Start Candidate IHSS Material 1-(Phenylsulfonyl)piperidin-3-amine Purity Chromatographic Purity (HPLC-UV Area %) Start->Purity Volatiles Volatiles & Ash (KF, GC-FID, ROI) Start->Volatiles QNMR Absolute Assay (qNMR vs NIST Standard) Start->QNMR MB Mass Balance Assay (Calculated) Purity->MB Volatiles->MB Compare Validation Gate: |MB - qNMR| ≤ 1.0% ? MB->Compare QNMR->Compare Cert Qualified Secondary Reference Standard Compare->Cert Yes Fail Reject / Repurify Compare->Fail No

Self-validating orthogonal workflow for the qualification of in-house reference standards.

Section 4: Experimental Data and Performance Comparison

To demonstrate the impact of reference standard quality on actual analytical workflows, we compared three standards: a CPRS, a poorly qualified IHSS (relying only on HPLC-UV), and a rigorously qualified IHSS (using the protocol above).

The standards were used to generate calibration curves for the LC-MS/MS quantification of 1-(phenylsulfonyl)piperidin-3-amine in a simulated API matrix.

Table 2: Experimental Performance of Reference Standards in LC-MS/MS

ParameterCPRS (Certified)IHSS (Poorly Qualified)IHSS (Rigorously Qualified)
Assigned Purity 99.5% (qNMR)99.8% (UV Area % only)98.2% (qNMR + Mass Balance)
Actual Purity (True) 99.5%88.4% (Contained 11% TFA)98.2%
LC-MS/MS Signal-to-Noise (10 ng/mL) 145 : 132 : 1142 : 1
Matrix Ion Suppression < 5%> 45% (Due to TFA) < 5%
API Assay Accuracy 100.1%112.5% (Overestimation) 99.8%

Data Interpretation & Causality: The poorly qualified IHSS was assigned a purity of 99.8% based on UV integration. However, it contained 11% residual TFA salts from the synthesis deprotection step [1]. Because the standard was less pure than assigned, the calibration curve was artificially suppressed. When this curve was used to quantify a pure API sample, the instrument underestimated the standard's response and consequently overestimated the API concentration (112.5%), which would result in a critical batch failure under ICH Q11 guidelines [3]. The rigorously qualified IHSS, validated via qNMR, correctly accounted for the salt content, yielding an API assay accuracy (99.8%) statistically equivalent to the expensive CPRS.

Conclusion

For the analysis of 1-(Phenylsulfonyl)piperidin-3-amine, Commercial Primary Reference Standards offer immediate, risk-free traceability. However, In-House Synthesized Standards can achieve equivalent regulatory and scientific validity if subjected to a self-validating, orthogonal qualification protocol. By understanding the chemical causality of synthesis impurities—specifically UV-invisible TFA salts—laboratories can implement qNMR and mass balance cross-validation to prevent catastrophic downstream quantification errors in kinase inhibitor development.

References

  • Aminoheteroaryl benzamides as kinase inhibitors World Intellectual Property Organiz
  • Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]

  • ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities) - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH)[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.